Acy-738
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWIMDSZVNYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acy-738: An In-Depth Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acy-738 is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant neuroprotective effects in preclinical models of various neurodegenerative diseases. Its primary mechanism of action in neurons revolves around the modulation of microtubule dynamics through the hyperacetylation of α-tubulin. This guide provides a comprehensive overview of the molecular mechanisms, cellular consequences, and therapeutic potential of this compound in the context of neuronal function and disease, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its effects by selectively inhibiting the enzymatic activity of HDAC6, a class IIb histone deacetylase that is predominantly localized in the cytoplasm. Unlike class I HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6's main substrate in neurons is α-tubulin, a key component of microtubules.[1] By binding to the catalytic domain of HDAC6, this compound prevents the deacetylation of α-tubulin at the lysine-40 residue.[1] This leads to an accumulation of acetylated α-tubulin, a post-translational modification associated with enhanced microtubule stability and improved axonal transport.[2][3]
The selectivity of this compound for HDAC6 over other HDAC isoforms is a critical aspect of its therapeutic potential, as it minimizes the off-target effects associated with broader HDAC inhibition.[4][5]
Quantitative Data: this compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 1.7 | - | [5] |
| HDAC1 | 94 | ~55-fold | [5] |
| HDAC2 | 128 | ~75-fold | [5] |
| HDAC3 | 218 | ~128-fold | [5] |
Effects on Neuronal Substrates and Cellular Function
The primary consequence of HDAC6 inhibition by this compound in neurons is the hyperacetylation of α-tubulin, which in turn modulates several critical cellular processes.
Increased α-Tubulin Acetylation and Microtubule Stability
Treatment of neuronal cells with this compound leads to a significant and dose-dependent increase in the levels of acetylated α-tubulin.[5][6] This modification is thought to enhance the flexibility and stability of the microtubule network, making it more resilient to damage.[7]
Quantitative Data: this compound-Induced α-Tubulin Acetylation
| Cell/Tissue Type | This compound Concentration/Dose | Treatment Duration | Fold Increase in Acetylated α-Tubulin | Reference |
| Mesangial Cells | 5 nM | 24 hours | Significant increase (quantification not specified) | [6] |
| Mouse Brain | 50 mg/kg (i.p.) | 30 minutes | Dramatic increase (quantification not specified) | [5] |
| APP/PS1 Mouse Cortex | Chow-based formulation | 21 days | Significantly elevated compared to untreated APP/PS1 mice | [8] |
Restoration of Axonal Transport
A key pathological feature of many neurodegenerative diseases is the disruption of axonal transport, the process by which mitochondria, synaptic vesicles, and other essential cargoes are transported along the axon. By promoting a more stable and functional microtubule network, this compound has been shown to rescue deficits in axonal transport.[2][3][9]
In motor neurons derived from FUS-ALS patients, which exhibit significant axonal transport defects, treatment with this compound restores the movement of mitochondria.[2][3][4] Similarly, in a mouse model of Alzheimer's disease (APP/PS1), this compound treatment improves in vivo axonal transport rates.[8][9] This restoration of axonal transport is crucial for maintaining synaptic function and overall neuronal health. The inhibition of HDAC6 is believed to regulate both anterograde and retrograde transport through the modulation of kinesin and dynein motor proteins.[1]
Modulation of Tau Pathology
In the context of Alzheimer's disease and other tauopathies, this compound has demonstrated beneficial effects on tau pathology. In APP/PS1 mice, treatment with this compound leads to a reduction in hyperphosphorylated tau levels.[8] This is a significant finding, as hyperphosphorylated tau is a primary component of the neurofibrillary tangles that are a hallmark of Alzheimer's disease.
Therapeutic Implications in Neurodegenerative Diseases
The multifaceted mechanism of action of this compound makes it a promising therapeutic candidate for a range of neurodegenerative disorders.
-
Amyotrophic Lateral Sclerosis (ALS): By rescuing axonal transport defects in motor neurons, this compound may help to slow the progression of motor neuron degeneration in ALS.[2][3][10]
-
Alzheimer's Disease: this compound's ability to improve axonal transport, reduce tau pathology, and enhance cognitive function in preclinical models suggests its potential as a disease-modifying therapy for Alzheimer's.[8][9]
-
Multiple Sclerosis (MS): In an animal model of MS, this compound delayed disease onset, reduced severity, and improved short-term memory, indicating a potential role in mitigating the neurodegenerative aspects of the disease.[1][11][12]
Quantitative Data: In Vivo Efficacy of this compound
| Disease Model | Animal Model | This compound Dose | Treatment Duration | Key Outcomes | Reference |
| ALS | FUS-ALS patient-derived motor neurons | Not specified | Not specified | Rescue of axonal transport defects | [2][3] |
| Alzheimer's Disease | APP/PS1 Mice | Chow-based formulation | 21 days | Improved axonal transport, recovery of short-term learning and memory deficits | [8][9] |
| Multiple Sclerosis | EAE Mice | 20 mg/kg (i.p.) | 2 days | Delayed disease onset, reduced disease severity, increased short-term memory | [1][12] |
Signaling Pathways and Experimental Workflows
Diagrams
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol is adapted from standard western blotting procedures used to quantify changes in protein levels.
-
Cell Lysis and Protein Quantification:
-
Culture neuronal cells to desired confluency and treat with this compound or vehicle control for the specified duration.
-
Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate (B1204436) and trichostatin A) to preserve acetylation.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a digital imaging system.
-
Quantify band intensities using image analysis software and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
In Vitro Axonal Transport Assay
This protocol describes the tracking of mitochondrial movement in cultured neurons.
-
Neuronal Culture and Transfection:
-
Culture primary neurons or iPSC-derived motor neurons on glass-bottom dishes.
-
Transfect neurons with a fluorescent mitochondrial marker (e.g., Mito-DsRed) using a suitable transfection reagent.
-
-
Treatment and Live-Cell Imaging:
-
Treat the transfected neurons with this compound or vehicle control.
-
Perform live-cell imaging of axons using a confocal or fluorescence microscope equipped with a temperature- and CO2-controlled chamber.
-
Acquire time-lapse image series of mitochondrial movement within axons.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using image analysis software (e.g., ImageJ/Fiji).
-
From the kymographs, quantify the velocity, directionality (anterograde vs. retrograde), and processivity of mitochondrial movement.
-
Determine the proportion of motile versus stationary mitochondria.
-
Behavioral Testing: Cross-Maze Test for Short-Term Memory
This test assesses spatial working memory in mice.
-
Apparatus:
-
A plus-shaped maze with four arms, elevated from the floor.
-
-
Procedure:
-
Individually place each mouse at the center of the maze and allow it to freely explore for a set period (e.g., 12 minutes).
-
An observer, blind to the treatment groups, records the sequence of arm entries.
-
An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations, which is the number of consecutive entries into three different arms divided by the total number of possible alternations (total arm entries minus two), multiplied by 100.
-
A higher percentage of alternations indicates better spatial working memory.
-
Conclusion
This compound is a highly selective HDAC6 inhibitor that demonstrates significant therapeutic potential for a range of neurodegenerative diseases. Its core mechanism of action in neurons, the hyperacetylation of α-tubulin, leads to the stabilization of the microtubule network and the restoration of axonal transport. These cellular effects translate into neuroprotection and improved cognitive function in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other HDAC6 inhibitors.
References
- 1. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition reverses axonal transport defects in motor neurons derived from FUS-ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell-stress.com [cell-stress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Function of Acy-738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acy-738 is a potent and selective, orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action revolves around the inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This targeted activity modulates microtubule dynamics and has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases, inflammatory conditions, and cancer. This technical guide provides an in-depth exploration of the function of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its biological effects through the highly selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs, which primarily target histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and HSP90.
The inhibition of HDAC6 by this compound leads to an accumulation of acetyl groups on these substrate proteins, altering their function and downstream cellular processes. The most well-characterized consequence of this compound activity is the increased acetylation of α-tubulin at the lysine-40 residue.[1] This post-translational modification is associated with enhanced microtubule stability and flexibility, which in turn impacts intracellular transport, cell migration, and cell morphology.[1][2]
Signaling Pathway of this compound Action
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and enhanced microtubule stability.
Quantitative Data Summary
The selectivity and potency of this compound have been quantified in various studies. The following tables summarize key in vitro and in vivo parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 1.7 [3] | - |
| HDAC1 | 94[3] | ~55-fold |
| HDAC2 | 128[3] | ~75-fold |
| HDAC3 | 218[3] | ~128-fold |
Table 2: In Vivo Pharmacokinetic and Dosing Parameters of this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Dosage Range | 5 - 50 mg/kg | Mouse | Intraperitoneal (i.p.) | [3] |
| Maximum Plasma Concentration (Cmax) | 1310 ng/mL (at 5 mg/kg) | Mouse | Intraperitoneal (i.p.) | [3] |
| Time to Maximum Concentration (Tmax) | 0.083 hours (at 5 mg/kg) | Mouse | Intraperitoneal (i.p.) | [3] |
| Plasma Half-life | 12 minutes | Mouse | Intraperitoneal (i.p.) | |
| Chow-based Formulation | 100 mg/kg in chow | APP/PS1 mice | Oral | [4][5] |
Key Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Systemic Lupus Erythematosus (SLE)
This protocol is adapted from studies investigating the effect of this compound on NZB/W F1 mice, a model for SLE.
Objective: To assess the in vivo efficacy of this compound in reducing SLE pathogenesis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
NZB/W F1 mice (female, 22 weeks of age)
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
For injection, dilute the stock solution in PBS to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 25g mouse, the final concentration would be adjusted to deliver the correct dose in a 200 µL injection volume). The final DMSO concentration should be kept low to minimize toxicity.
-
-
Animal Dosing:
-
Monitoring and Analysis:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at specified intervals (e.g., every 4 weeks) for analysis of disease markers such as anti-dsDNA antibodies.[6]
-
At the end of the study, sacrifice the animals and collect tissues (e.g., spleen, kidneys) for histological and molecular analysis.
-
Western Blot Analysis of α-tubulin Acetylation
This protocol outlines the general steps to measure the levels of acetylated α-tubulin in cell or tissue lysates following this compound treatment.
Objective: To quantify the effect of this compound on α-tubulin acetylation.
Materials:
-
Cells or tissues treated with this compound or vehicle.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lysate Preparation:
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or GAPDH signal.
-
Experimental and Logical Workflows
This compound Preclinical Development Workflow
Caption: A streamlined workflow for the preclinical and clinical development of this compound.
Conclusion
This compound is a highly selective and potent HDAC6 inhibitor with a well-defined mechanism of action centered on the modulation of microtubule dynamics through α-tubulin acetylation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of disease contexts. The promising preclinical findings, particularly in the realm of neurodegenerative disorders, underscore the importance of continued research into this targeted therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tubulin acetylation protects long-lived microtubules against mechanical aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Acy-738: A Deep Dive into its HDAC6 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Acy-738, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including neurological disorders and cancer. This document details its inhibitory activity, the experimental methodologies used to determine its selectivity, and the key signaling pathways it modulates.
Core Selectivity Profile: Quantitative Analysis
This compound exhibits a high degree of selectivity for HDAC6 over other HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of HDAC enzymes, demonstrating its potent and specific activity.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (fold) |
| HDAC6 | 1.7[1][2][3] | - |
| HDAC1 | 94[2] | ~55 |
| HDAC2 | 128[2] | ~75 |
| HDAC3 | 218[2] | ~128 |
Note: IC50 values can vary slightly between different studies and assay conditions. The data presented represents values reported in publicly available sources.
Mechanism of Action
This compound functions as a potent and selective inhibitor of HDAC6.[4] This enzyme is a class IIb histone deacetylase primarily located in the cytoplasm.[5] A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[4][5] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin.[4] This post-translational modification is associated with increased microtubule stability and has downstream effects on various cellular processes, including intracellular transport, cell motility, and protein degradation.[4][6] The high selectivity of this compound for HDAC6 minimizes off-target effects that are often associated with pan-HDAC inhibitors.[4]
Signaling Pathway Modulated by this compound
The primary signaling pathway affected by this compound involves the direct inhibition of HDAC6 and the subsequent impact on microtubule dynamics.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability.
Experimental Protocols
The determination of the HDAC6 selectivity profile of this compound involves a series of biochemical and cell-based assays. Below are generalized protocols that represent the key experimental workflows.
In Vitro HDAC Enzymatic Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HDAC isoforms.
Objective: To determine the IC50 value of this compound for various HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
Add diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the purified HDAC enzyme to each well.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
-
Reaction Termination and Development:
-
Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular α-Tubulin Acetylation Assay (Cell-Based Assay)
This assay assesses the ability of this compound to inhibit HDAC6 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Objective: To confirm the cellular activity of this compound and its effect on α-tubulin acetylation.
Materials:
-
Human cell line (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, etc.)
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin level.
-
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the logical workflow for determining the HDAC6 selectivity profile of a compound like this compound.
Caption: Workflow for determining the HDAC6 selectivity of this compound.
Off-Target Profile
While this compound is highly selective for HDAC6, it is important to consider potential off-target effects. Some studies have suggested that at higher concentrations, this compound may interact with other proteins. For instance, the metallo-β-lactamase domain-containing protein 2 (MBLAC2) has been identified as a potential off-target for some hydroxamic acid-based HDAC inhibitors. However, this compound has been shown to have a high degree of selectivity for HDAC6 with minimal binding to MBLAC2 compared to other similar compounds.
References
The Effect of ACY-738 on Alpha-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of ACY-738 on the acetylation of alpha-tubulin. This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme in cellular processes involving microtubule dynamics. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm.[1] HDAC6 is responsible for the deacetylation of several non-histone proteins, with alpha-tubulin being a major substrate.[1] Specifically, HDAC6 removes the acetyl group from the lysine-40 residue of alpha-tubulin.[2] By inhibiting HDAC6, this compound leads to an accumulation of acetylated alpha-tubulin, a state of hyperacetylation.[2][3] This increased acetylation is associated with enhanced microtubule stability and has significant implications for cellular functions such as intracellular transport, cell motility, and neuronal health.[2][3]
The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is a critical feature that minimizes off-target effects.[3] This targeted action allows for the specific investigation of HDAC6-mediated pathways and presents a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the potency, selectivity, and effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Source |
| HDAC6 | 1.7 | - | [5][6] |
| HDAC1 | 94 | ~55-fold | [5] |
| HDAC2 | 128 | ~75-fold | [5] |
| HDAC3 | 218 | ~128-fold | [5] |
Table 2: In Vitro Effects of this compound on Alpha-Tubulin Acetylation
| Cell Line | Concentration | Effect | Source |
| RN46A-B14 | 2.5 µM | Increased acetylated alpha-tubulin | [5] |
| HCT-116 | 800 nM | Induced tubulin acetylation with minimal histone acetylation | [7] |
| Mesangial cells | 5 nM | Increased alpha-tubulin acetylation without significantly increasing H3 histone acetylation | [8] |
| Cultured Neurons (C57/Bl6 mice) | 1 µM (in combination with 5 µM riluzole) | Significantly increased the level of acetylated tubulin compared to vehicle | [9] |
Table 3: In Vivo Effects of this compound on Alpha-Tubulin Acetylation and Other Parameters
| Animal Model | Dosage | Route | Effect | Source |
| Wild-Type Mice | 5 mg/kg | - | Significant increase in alpha-tubulin acetylation in whole-brain lysates | [5] |
| Wild-Type Mice | 100 mg/kg/day (in food for 1 month) | Oral | 1.5-fold increase in tubulin acetylation in the brain | [9] |
| mSOD1G93A Mice (ALS model) | - | Oral | Significantly increased acetylated alpha-tubulin in the cervical spinal cord (~75 times the level of controls) | [10] |
| NZB/W Mice (Lupus model) | 5 or 20 mg/kg | Intraperitoneal | Decreased disease progression | [11] |
| EAE Mice (MS model) | 20 mg/kg | - | Delayed disease onset and attenuated severity | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the this compound mechanism and common experimental procedures are provided below using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Western Blot for Acetylated Alpha-Tubulin
This protocol details the detection of changes in alpha-tubulin acetylation following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and HDAC inhibitors (e.g., 5 µM Trichostatin A and 10 mM Sodium Butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)
-
Primary antibody: anti-α-Tubulin or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and HDAC inhibitors.[12] Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated alpha-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total alpha-tubulin or a loading control protein to normalize the data.
Immunofluorescence Staining for Acetylated Alpha-Tubulin
This protocol allows for the visualization of acetylated microtubules within cells following this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[2]
-
Blocking buffer (e.g., 1% BSA in PBS)[2]
-
Primary antibody: anti-acetylated-α-Tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere. Treat the cells with this compound or vehicle control.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular structures.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[2]
-
Primary Antibody Incubation: Dilute the anti-acetylated-alpha-tubulin primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS, protected from light.[2]
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.[2]
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.[2]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filters.[2]
HDAC6 Activity Assay (Fluorometric)
This protocol provides a general method for measuring HDAC6 activity in cell or tissue lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
Fresh or frozen tissue or cultured cells
-
HDAC6 Lysis Buffer
-
HDAC6 Assay Buffer
-
HDAC6 Substrate (fluorogenic)
-
Developer
-
Human HDAC6 Positive Control
-
This compound (as inhibitor control)
-
96-well plate suitable for fluorescence measurements
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold HDAC6 Lysis Buffer.[14] Incubate on ice for 5 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[14] Collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add samples, a positive control (recombinant HDAC6), and a blank (assay buffer). For an inhibitor control, pre-incubate a sample with this compound for approximately 10 minutes at 37°C.[14] Adjust the volume of all wells to 50 µl with HDAC6 Assay Buffer.[14]
-
Reaction Initiation: Prepare a Substrate Mix according to the kit manufacturer's instructions. Add 50 µl of the Substrate Mix to each well containing samples and positive controls (do not add to the blank).[14]
-
Incubation: Mix well, cover the plate, and incubate at 37°C for 30 minutes.[14]
-
Reaction Termination and Signal Development: Add 10 µl of Developer to each well to stop the reaction.[14] Mix well and incubate at 37°C for 10 minutes to allow the fluorescent signal to develop.[14]
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of approximately 380/490 nm in an endpoint mode.[14]
-
Calculation: Subtract the blank reading from all sample and control readings. The HDAC6 activity is proportional to the fluorescence intensity. Compare the activity in this compound-treated samples to untreated controls to determine the extent of inhibition.
References
- 1. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Acy-738: A Technical Guide to the Discovery and Development of a Selective HDAC6 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acy-738 is a potent and selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential in a wide range of preclinical models, particularly for neurodegenerative diseases and peripheral neuropathies. Its mechanism of action, centered on the hyperacetylation of non-histone protein substrates like α-tubulin, leads to the stabilization of microtubule dynamics, enhancement of axonal transport, and modulation of cellular stress responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies associated with this compound, serving as a core resource for professionals in the field.
Discovery and Rationale
The development of isoform-selective HDAC inhibitors has been a key goal in drug discovery to minimize the side effects associated with pan-HDAC inhibitors, which are known to cause fatigue, confusion, and hepatotoxicity.[1][2] HDAC6, a unique cytoplasmic enzyme with two catalytic domains, was identified as an attractive therapeutic target due to its role in regulating crucial cellular processes through non-histone substrates, including α-tubulin, Hsp90, and cortactin.[1][3][4][5] Its cytoplasmic localization and distinct substrate profile suggested that selective inhibition could avoid the broad transcriptional effects and associated toxicities of inhibiting nuclear, class I HDACs.[2]
This compound was developed as a next-generation, brain-penetrable HDAC6 inhibitor with improved bioavailability over earlier tool compounds.[6][7] It belongs to the hydroxamic acid class of inhibitors, which chelate the zinc ion in the HDAC catalytic site.[5] The rationale was to create a potent and selective molecule capable of crossing the blood-brain barrier to target HDAC6 in the central nervous system, addressing pathologies linked to impaired microtubule function and axonal transport, such as Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and chemotherapy-induced peripheral neuropathy (CIPN).[6][8][9]
Mechanism of Action
This compound exerts its effects through the potent and selective inhibition of HDAC6. The primary downstream effect of HDAC6 inhibition is the increased acetylation of its substrates, most notably α-tubulin at the lysine (B10760008) 40 (K40) residue.[6][8]
-
Microtubule Stabilization: Acetylation of α-tubulin enhances microtubule stability and flexibility. This is critical for maintaining neuronal structure and function.[10]
-
Enhanced Axonal Transport: Stabilized microtubules serve as more efficient tracks for motor proteins like kinesin and dynein. By increasing α-tubulin acetylation, this compound rescues deficits in fast axonal transport, a pathological hallmark of many neurodegenerative diseases where the movement of mitochondria, vesicles, and other essential cargoes is impaired.[2][4][6]
-
Hsp90 Modulation: HDAC6 also deacetylates the chaperone protein Hsp90. Inhibition by this compound leads to Hsp90 hyperacetylation, which can modulate its chaperone activity and influence the degradation of misfolded proteins, a process relevant in both neurodegeneration and cancer.
-
Immune Modulation: In models of systemic lupus erythematosus (SLE), this compound has been shown to alter B cell development and differentiation in the bone marrow, suggesting a role in modulating autoimmune responses.[11][12]
The selectivity of this compound is a key feature, showing significantly higher potency for HDAC6 compared to the class I HDACs (HDAC1, 2, and 3), thereby minimizing the side effects associated with inhibiting histone acetylation and broad gene transcription.[11][12]
Caption: this compound inhibits HDAC6, increasing α-tubulin and Hsp90 acetylation to improve neuronal function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ (nM) | Selectivity vs. HDAC6 | Reference(s) |
| HDAC6 | 1.7 | - | [11][12][13] |
| HDAC1 | 94 | ~55-fold | [12][13] |
| HDAC2 | 128 | ~75-fold | [12][13] |
| HDAC3 | 218 | ~128-fold | [12][13] |
Another source reports an IC₅₀ of 1.5 nM for HDAC6 and 93 nM for HDAC1.[14]
Table 2: In Vitro Cellular Activity
| Cell Line / Type | Concentration | Effect | Reference(s) |
| RN46A-B14 (neuronal) | 2.5 µM | Increased acetylated α-tubulin | [7][12] |
| Mesangial Cells | 5 nM | Increased α-tubulin acetylation (no significant increase in H3 histone acetylation) | [15] |
| HCT-116 (colon cancer) | 800 nM | Induced tubulin acetylation with minimal histone acetylation | [14] |
| Multiple Myeloma Cells | 10 µM | Induced cell death comparable to pan-HDAC inhibitors | [12] |
| Primary Neurons | 1 µM | Significantly increased acetylated tubulin (in combination with 5 µM riluzole) | [16] |
Table 3: In Vivo Pharmacokinetics
| Species | Dose & Route | Cₘₐₓ | Tₘₐₓ | Plasma T½ | Key Finding | Reference(s) |
| Mouse | 5 mg/kg (i.p.) | 1310 ng/mL | 0.083 h (5 min) | 12 minutes | Rapid absorption and elimination from plasma | [11][12] |
| Rat | 10 mg/kg (oral) | 212 ng/mL (79 nM) | - | 2.2 hours | Good oral bioavailability and brain penetration | [2] |
Table 4: In Vivo Efficacy in Disease Models
| Disease Model | Species | Dose & Route | Key Efficacy Outcome(s) | Reference(s) |
| Alzheimer's (APP/PS1) | Mouse | 100 mg/kg (chow) | Rescued axonal transport deficits; Improved memory; Reduced p-tau and Aβ levels | [2][6] |
| ALS (mSOD1G93A) | Mouse | Oral | Increased spinal cord tubulin acetylation; Reduced motor neuron degeneration | [10][17] |
| ALS (FUS+/+) | Mouse | 100 mg/kg (chow) | Significantly extended survival rate | [6] |
| Multiple Sclerosis (EAE) | Mouse | 20 mg/kg (i.p.) | Delayed disease onset and reduced severity; Improved short-term memory | [18] |
| SLE (NZB/W) | Mouse | 5-20 mg/kg | Attenuated proteinuria and anti-dsDNA production; Reduced inflammatory cytokines | [12] |
| Peripheral Neuropathy (CIPN) | Mouse | 100 mg/kg (chow) | Reversed mechanical allodynia and restored mitochondrial transport | [9][13] |
| Peripheral Neuropathy (SNI) | Mouse | Daily admin. | Abolished mechanical allodynia | [19] |
| Polycystic Liver Disease | Rat | 30 mg/kg | Decreased hepatorenal cystogenesis | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits used to determine the IC₅₀ of inhibitors against purified HDAC enzymes.[7][16][20]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute purified recombinant HDAC6 enzyme in Assay Buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to a working concentration (e.g., 200 µM) in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
Prepare Developer solution containing a lysine developer (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black plate, add 40 µL of Assay Buffer, 5 µL of diluted this compound (or vehicle), and 5 µL of diluted HDAC6 enzyme to appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HDAC substrate solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Developer solution.
-
Incubate for 15-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure fluorescence on a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot for α-Tubulin Acetylation
This protocol describes the detection of acetylated α-tubulin (Ac-α-Tub) in cell lysates or tissue homogenates.[21][22]
-
Sample Preparation:
-
For cells: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
-
For tissues: Homogenize tissue samples in ice-cold RIPA buffer as described above.
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for acetylated-α-tubulin (Lys40) (e.g., clone 6-11B-1) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
For normalization, strip the membrane and re-probe for total α-tubulin and a loading control like GAPDH or β-actin.
-
Murine Model of EAE (Multiple Sclerosis)
This protocol describes the induction of chronic EAE in C57BL/6 mice using MOG₃₅₋₅₅ peptide, a model in which this compound showed efficacy.[1][6][10][12]
-
Materials:
-
Female C57BL/6 mice, 8-12 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
Pertussis Toxin (PTx).
-
Sterile PBS and 0.9% NaCl solution.
-
-
Induction Protocol (Day 0):
-
Prepare the MOG/CFA emulsion: Dissolve MOG₃₅₋₅₅ in sterile PBS to a concentration of 2 mg/mL. Emulsify this solution 1:1 with CFA by drawing the mixture through a glass syringe or using a high-speed homogenizer until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Anesthetize mice. Administer a total of 200 µL of the emulsion via subcutaneous injection, split across two sites on the upper back (100 µL per site). This delivers 200 µg of MOG₃₅₋₅₅.
-
Administer 200 ng of Pertussis Toxin in 200 µL of sterile saline via intraperitoneal (i.p.) injection.
-
-
Post-Induction (Day 2):
-
Administer a second dose of 200 ng of Pertussis Toxin i.p.
-
-
Monitoring and Scoring:
-
Beginning around day 7, monitor mice daily for body weight and clinical signs of EAE using a standard 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Provide supportive care (e.g., moistened food and water on the cage floor) for severely affected animals.
-
-
Drug Administration:
-
As per published studies, this compound (e.g., 20 mg/kg) or vehicle can be administered i.p. on specific days post-immunization (e.g., days 9 and 10) to assess its effect on disease onset and severity.[23]
-
Spared Nerve Injury (SNI) Model (Neuropathic Pain)
This surgical protocol creates a robust and long-lasting model of mechanical allodynia, used to test the analgesic effects of this compound.[3][9][19]
-
Surgical Procedure:
-
Anesthetize a mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Place the mouse in a prone position and shave the lateral surface of the left thigh.
-
Make a small incision in the skin over the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves together tightly with a 5-0 or 6-0 silk suture.
-
Distal to the ligation, transect the two nerves, removing a 2-4 mm segment.
-
Take extreme care to ensure the sural nerve remains untouched and undamaged.
-
Close the muscle layer with a suture and the skin with wound clips or sutures.
-
For sham controls, perform the same procedure but do not ligate or transect the nerves.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess the paw withdrawal threshold using von Frey filaments before surgery (baseline) and at various time points post-surgery (e.g., days 3, 7, 14, 21).
-
Place mice in individual compartments on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).
-
Begin with a mid-range filament and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.
-
A significant decrease in the withdrawal threshold in the operated paw compared to baseline or the contralateral paw indicates mechanical allodynia.
-
This compound Development and Therapeutic Application Workflow
The development of this compound follows a logical progression from target validation to preclinical proof-of-concept, highlighting its potential for clinical translation.
Caption: The development path for this compound, from target rationale to potential clinical uses.
Conclusion and Future Directions
This compound has emerged as a highly valuable research tool and a promising therapeutic candidate. Its well-defined mechanism of action, favorable selectivity profile, and robust efficacy in a multitude of challenging disease models underscore the potential of targeting HDAC6. The comprehensive preclinical data strongly support its role in restoring microtubule and axonal transport integrity, providing a clear therapeutic hypothesis for neurodegenerative and peripheral nervous system disorders.
Future research should focus on completing formal IND-enabling toxicology studies and advancing this compound or a structurally related analog into clinical trials. Key areas for investigation will include establishing the optimal dosing regimen in humans, identifying responsive patient populations through biomarker analysis (e.g., measuring tubulin acetylation in peripheral blood cells), and exploring its efficacy as both a monotherapy and in combination with other therapeutic agents. The wealth of preclinical data provides a solid foundation for the continued development of this compound as a novel treatment for diseases with high unmet medical need.
References
- 1. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 2. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 4. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 5. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 16. abcam.com [abcam.com]
- 17. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 21. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ACY-738 in Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACY-738 is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6) that has emerged as a significant modulator of microtubule dynamics. Its primary mechanism of action involves the inhibition of HDAC6, leading to the hyperacetylation of α-tubulin, a key component of microtubules. This post-translational modification is crucial for regulating microtubule stability, axonal transport, and other essential cellular processes. This technical guide provides an in-depth overview of the core functions of this compound, detailing its impact on microtubule dynamics, presenting quantitative data on its activity, outlining key experimental protocols for its study, and visualizing its mechanism of action through signaling pathways and experimental workflows.
Introduction to this compound and Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular trafficking. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by various factors, including post-translational modifications (PTMs) of tubulin. One of the most critical PTMs is the acetylation of α-tubulin at lysine (B10760008) 40 (K40), a modification that is correlated with microtubule stability.
Histone deacetylase 6 (HDAC6) is a cytoplasm-localized enzyme that acts as the primary deacetylase for α-tubulin.[1][2] By removing acetyl groups from α-tublin, HDAC6 promotes microtubule depolymerization and dynamic instability. This compound is a highly selective inhibitor of HDAC6, and by blocking its enzymatic activity, it increases the levels of acetylated α-tubulin, thereby promoting microtubule stability and influencing downstream cellular processes.[3] This targeted action has positioned this compound as a promising therapeutic candidate for a range of diseases, particularly neurodegenerative disorders and certain cancers where microtubule dysfunction is a key pathological feature.[4][5]
Mechanism of Action of this compound
The primary mechanism of this compound involves its direct binding to and inhibition of the catalytic domain of HDAC6. This selective inhibition prevents the deacetylation of HDAC6 substrates, most notably α-tubulin.[3] The resulting increase in acetylated α-tubulin leads to a more stable microtubule network.[6] This enhanced stability has profound effects on cellular functions that are dependent on microtubule integrity, such as axonal transport.[4][5] In neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), impaired axonal transport is a key pathological feature, and by restoring microtubule stability, this compound has shown potential to alleviate these deficits.[4][7]
Interestingly, some studies suggest that the physical presence of the inhibited HDAC6 enzyme on the microtubule lattice, rather than just the increase in tubulin acetylation alone, contributes to the observed effects on microtubule dynamics.[1][8] This suggests a more complex mechanism where the inactive HDAC6 may act as a microtubule-associated protein (MAP) that influences microtubule behavior.[9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effects on α-tubulin acetylation.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (HDAC6) | 1.7 nM | Recombinant Human HDAC6 | [3][10][11] |
| IC50 (HDAC1) | 94 nM | Recombinant Human HDAC1 | [10] |
| IC50 (HDAC2) | 128 nM | Recombinant Human HDAC2 | [10] |
| IC50 (HDAC3) | 218 nM | Recombinant Human HDAC3 | [10] |
| Treatment | Cell Line/Tissue | Effect on Acetylated α-tubulin | Reference |
| This compound (5 nM) | Mesangial cells | Significant increase | [12] |
| This compound (2.5 µM) | RN46A-B14 cells | Increase in acetylated (K40) α-tubulin | [10][13] |
| This compound (5 mg/kg) | Mouse whole-brain lysates | Significant increase | [10][13] |
| This compound (oral admin) | mSOD1G93A mouse spinal cord | ~75 times increase compared to control | [14] |
| This compound (20 mg/kg) | NZB/W F1 mice | Attenuation of proteinuria | [10] |
Key Experimental Protocols
The study of this compound and its effects on microtubule dynamics relies on a set of core experimental techniques. Detailed below are methodologies for key assays.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a source of HDAC activity (e.g., cell lysate or recombinant enzyme). Deacetylation by HDACs allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.
-
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
HDAC source (e.g., HeLa nuclear extract or recombinant HDAC6)
-
This compound or other inhibitors
-
Developer (e.g., Trypsin in assay buffer with Trichostatin A to stop HDAC activity)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC source, assay buffer, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for fluorophore development.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[15][16]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[17]
-
Western Blotting for Acetylated α-tubulin
This technique is used to quantify the levels of acetylated α-tubulin in cells or tissues following treatment with this compound.
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (K40), anti-α-tubulin (as a loading control), anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the acetylated-α-tubulin signal to the total α-tubulin or GAPDH signal.[18]
-
Immunofluorescence Staining for Microtubule Analysis
This method allows for the visualization of the microtubule network and the localization of acetylated α-tubulin within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Specific primary antibodies bind to the target protein (e.g., acetylated α-tubulin), and fluorescently labeled secondary antibodies are used for visualization with a fluorescence microscope.
-
Materials:
-
Cells grown on coverslips
-
This compound or vehicle control
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze microtubule morphology and the intensity of acetylated α-tubulin staining.[19]
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its analysis.
Conclusion and Future Directions
This compound represents a highly promising therapeutic agent due to its potent and selective inhibition of HDAC6 and its subsequent effects on microtubule dynamics. The ability to increase α-tubulin acetylation and stabilize microtubules has significant implications for the treatment of neurodegenerative diseases, where impaired axonal transport and neuronal integrity are central to pathogenesis. Furthermore, its role in modulating microtubule-dependent processes in cancer cells suggests broader therapeutic potential.
Future research will likely focus on further elucidating the complex interplay between HDAC6 inhibition, microtubule stability, and other cellular pathways. Clinical trials will be crucial to determine the safety and efficacy of this compound and other HDAC6 inhibitors in human patients. The continued development of detailed experimental protocols and a deeper understanding of the quantitative aspects of this compound's activity will be vital for advancing this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. [PDF] HDAC6 is a microtubule-associated deacetylase | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Acy-738 and its Impact on Protein Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acy-738 is a potent and selective, orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6). Emerging research has highlighted its significant therapeutic potential in a range of neurodegenerative disorders, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS).[1][2] The primary mechanism of this compound's action lies in its ability to modulate the acetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[3] This modulation has profound effects on microtubule stability and, consequently, on intracellular protein trafficking, a fundamental process for neuronal health and function. This technical guide provides an in-depth overview of this compound, its mechanism of action on protein trafficking, and detailed experimental protocols for its study.
Core Mechanism: HDAC6 Inhibition and Microtubule Dynamics
HDAC6 is a cytoplasm-localized enzyme responsible for the deacetylation of several proteins, with α-tubulin being a primary substrate.[1] The acetylation of α-tubulin on the lysine-40 residue is associated with stable, long-lived microtubules.[4] By selectively inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin. This hyperacetylation enhances microtubule stability, which in turn facilitates more efficient intracellular transport of proteins and organelles, such as mitochondria.[4][5] In the context of neurodegenerative diseases, where impaired axonal transport is a common pathological feature, the ability of this compound to restore microtubule-dependent trafficking presents a promising therapeutic strategy.[6]
Signaling Pathway
The signaling pathway through which this compound impacts protein trafficking is direct and well-characterized. The following diagram illustrates this pathway.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Species/System | Reference |
| HDAC6 IC50 | 1.7 nM | Cell-free | [7] |
| HDAC1 IC50 | 94 nM | Cell-free | [7] |
| HDAC2 IC50 | 128 nM | Cell-free | [7] |
| HDAC3 IC50 | 218 nM | Cell-free | [7] |
| In Vitro Concentration for Increased Acetylated α-tubulin | 2.5 µM | RN46A-B14 cells | [7] |
| In Vivo Dosage (Alzheimer's Model) | 100 mg/kg in chow | APP/PS1 mice | [1] |
| In Vivo Dosage (ALS Model) | 100 mg/kg/day in food | C57/Bl6 mice | [8] |
| In Vivo Dosage (MS Model) | 20 mg/kg | EAE mice | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on protein trafficking.
Western Blot Analysis of α-Tubulin Acetylation
This protocol outlines the steps for detecting changes in α-tubulin acetylation in cell lysates following this compound treatment.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, HEK293T, or neuronal cell lines)
-
This compound
-
Lysis Buffer (RIPA buffer with protease and HDAC inhibitors, e.g., 5 µM TSA and 10 mM Sodium Butyrate)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)
-
Anti-α-Tubulin (loading control)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 30 µg of protein lysate with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (typically 1:1000 dilution in 5% BSA-TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or another loading control.
Immunofluorescence Staining of Acetylated Tubulin
This protocol allows for the visualization of changes in microtubule acetylation within cells.
Materials and Reagents:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-acetyl-α-tubulin (Lys40) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.
-
Fixation: Wash cells with warm PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary anti-acetyl-α-tubulin antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vivo Axonal Transport Assay (Conceptual Workflow)
Studying the effect of this compound on axonal transport in vivo often involves specialized techniques like Manganese-Enhanced MRI (MEMRI).[7] The following is a conceptual workflow for such an experiment in a mouse model of neurodegeneration.
Logical Relationships
The following diagram illustrates the logical cause-and-effect relationships in the therapeutic application of this compound for neurodegenerative diseases.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of HDAC6 and the subsequent enhancement of microtubule-based protein trafficking. Its selectivity and oral bioavailability make it an attractive candidate for the treatment of various neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other selective HDAC6 inhibitors. Further research is warranted to fully elucidate its effects on different forms of protein cargo and its long-term efficacy and safety in clinical settings.
References
- 1. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 7. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Investigating Acy-738 in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acy-738 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action revolves around the inhibition of HDAC6 with high potency, showing an IC50 of 1.7 nM.[1][2] this compound also exhibits inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values of 94, 128, and 218 nM, respectively.[2] The primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its substrates, most notably α-tubulin.[3] This modulation of protein acetylation has profound effects on microtubule stability and axonal transport, making this compound a promising therapeutic candidate for a variety of diseases, particularly those with underlying protein trafficking and aggregation pathologies. This technical guide provides an in-depth overview of the investigation of this compound in several novel disease models, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: HDAC6 Inhibition and α-Tubulin Acetylation
The primary mechanism of this compound involves the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. HDAC6 is responsible for the deacetylation of several non-histone proteins, with α-tubulin being a key substrate. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin at lysine (B10760008) 40. This post-translational modification is crucial for maintaining microtubule stability and function, which are essential for intracellular processes such as axonal transport. Impaired axonal transport is a common pathological feature in many neurodegenerative diseases.
This compound in a Mouse Model of Systemic Lupus Erythematosus (SLE)
This compound has been investigated for its therapeutic potential in a New Zealand Black/White (NZB/W) F1 mouse model of Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease. Studies have shown that this compound can decrease disease severity by altering aberrant T and B cell differentiation and reducing inflammatory responses.[4][5]
Quantitative Data
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (20 mg/kg) | Citation |
| Proteinuria Score (at 38 weeks) | 4.5 ± 0.5 | 2.5 ± 0.7 | 1.8 ± 0.6 | [4] |
| Anti-dsDNA (U/mL at 38 weeks) | 1200 ± 200 | 600 ± 150 | 400 ± 100 | [4] |
| Glomerular IL-6 mRNA (relative level) | 1.0 | ~0.4 | Undetectable | [4] |
| Glomerular IL-10 mRNA (relative level) | 1.0 | ~0.45 | Undetectable | [4] |
| Splenic Treg Cells (%) | 4.2 ± 0.5 | 6.8 ± 0.7 | 8.1 ± 0.9 | [4] |
Experimental Protocols
In Vivo Animal Studies
-
Animal Model: Female NZB/W F1 mice.
-
Treatment: Mice were injected intraperitoneally (i.p.) 5 days a week with either vehicle control (DMSO), 5 mg/kg this compound, or 20 mg/kg this compound, starting at 22 weeks of age and continuing until 38 weeks of age.[4][5] The total injection volume was 80 μL.[1]
-
Monitoring: Body weight and proteinuria were measured every two weeks.[4][5] Proteinuria was measured using standard semi-quantitative dipsticks and scored on a scale of 0-5.[1] Blood was collected every four weeks for sera analysis of anti-dsDNA antibodies and cytokines.[4][5]
-
Tissue Collection: At 38 weeks, mice were euthanized, and spleens, thymuses, bone marrow, and kidneys were collected for flow cytometry and RT-PCR analysis.[4]
Flow Cytometry
-
Cell Preparation: Single-cell suspensions were prepared from the spleen, thymus, and bone marrow.
-
Staining: Cells were stained with fluorescently labeled antibodies against various cell surface markers to identify B cell and T cell populations.
-
Analysis: Data was acquired on a flow cytometer and analyzed using FlowJo software.[4]
Real-Time RT-PCR
-
RNA Extraction: RNA was isolated from glomeruli.[4]
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
PCR: Real-time PCR was performed to quantify the relative mRNA levels of cytokines such as IL-6 and IL-10.[4]
This compound in a Mouse Model of Multiple Sclerosis (MS)
In the context of Multiple Sclerosis (MS), this compound has been studied in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. The findings suggest that this compound can delay disease onset, reduce disease severity, and improve short-term memory.[6][7]
Quantitative Data
| Parameter | EAE Control | EAE + this compound (20 mg/kg) | Naive | Citation |
| Mean Clinical Score (peak) | 3.2 ± 0.3 | 2.1 ± 0.4 | 0 | [6] |
| Day of Onset | 11.5 ± 0.5 | 14.2 ± 0.8 | N/A | [6] |
| Cross-Maze Alternation (%) (100µg MOG) | 55 ± 5 | 75 ± 6 | 70 ± 4 | [6] |
Experimental Protocols
EAE Induction and Treatment
-
Animal Model: C57BL/6 female mice, 7-8 weeks old.[6]
-
Induction: EAE was induced by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[6] Pertussis toxin was injected i.p. on the day of immunization and two days later.[6]
-
Treatment: this compound was dissolved in DMSO and diluted in PBS for i.p. injection at a dose of 20 mg/kg on days 9 and 10 post-immunization.[6][8]
-
Clinical Scoring: Mice were scored daily for clinical signs of EAE on a scale of 0-5 (0 = no disease, 5 = moribund).[6]
Cross-Maze Exploration Test
-
Apparatus: A four-arm cross-maze with arms labeled A, B, C, and D.[6]
-
Procedure: Each mouse was placed in the center of the maze and allowed to freely explore the arms for up to 31 entries. An entry was defined as all four paws entering an arm. An alternation was recorded when the mouse entered each of the four distinct arms.[6]
-
Timing: The test was performed on day 10 post-immunization, starting 1.5 hours after the last this compound injection.[6][8]
This compound in a Mouse Model of Alzheimer's Disease (AD)
This compound has shown promise in an amyloid precursor protein/presenilin 1 (APP/PS1) mouse model of Alzheimer's Disease (AD).[9] Treatment with this compound has been demonstrated to improve axonal transport, recover short-term learning and memory deficits, and modify tau and tubulin pathology.[9][10]
Quantitative Data
| Parameter | WT Control | APP/PS1 Untreated | APP/PS1 + this compound | Citation |
| Brain this compound (ng/g tissue) | < LLOQ | < LLOQ | 17.93 | [10] |
| Plasma this compound (ng/mL) | < LLOQ | < LLOQ | 27.07 | [10] |
| Cortical Acetylated α-tubulin (relative level) | 1.0 | 0.6 ± 0.1 | 1.1 ± 0.2 | [10] |
| Hyperphosphorylated Tau (pS262) (relative level) | 1.0 | 2.5 ± 0.4 | 1.3 ± 0.3 | [10] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Animal Model and Treatment
-
Animal Model: APP/PS1 transgenic mice.
-
Treatment Formulation: this compound was formulated into a rodent chow-based diet at a concentration of 0.625 mg per gram of chow, calculated to deliver approximately 100 mg/kg per day.[10]
-
Treatment Duration: Mice were treated for either 21 or 90 days.[6]
Western Blot Analysis
-
Sample Preparation: Cortical tissue samples were isolated and lysed.[10]
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against acetylated α-tubulin, total α-tubulin, human tau, and phosphorylated tau (Ser262), followed by incubation with appropriate secondary antibodies.[10]
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Behavioral Testing
-
Short-term Learning and Memory: Assessed using standard behavioral paradigms for rodents, such as the Morris water maze or contextual fear conditioning.
This compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
In the SOD1G93A mouse model of Amyotrophic Lateral Sclerosis (ALS), this compound treatment has been shown to increase microtubule acetylation in the spinal cord, reduce lower motor neuron degeneration in female mice, and ameliorate the reduction in peripheral nerve axon puncta size.[11][12][13][14]
Quantitative Data
| Parameter | WT | SOD1G93A Vehicle | SOD1G93A + this compound | Citation |
| Spinal Cord Acetylated α-tubulin (relative ratio) | 1.0 | 0.7 ± 0.1 | 1.2 ± 0.2 | [13] |
| Lower Motor Neuron Count (female) | 25 ± 2 | 15 ± 3 | 22 ± 2 | [11][13] |
| Peripheral Nerve Axon Puncta Size (relative) | 1.0 | 0.5 ± 0.1 | 0.8 ± 0.1 | [11][13] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: mSOD1G93A transgenic mice.
-
Treatment: this compound was administered orally. In some studies, it was co-administered with riluzole (B1680632) to assess potential synergistic effects.[11][13][14] One study utilized a chow-based formulation providing 625 mg/kg of chow.[15]
Immunohistochemistry and Axon Analysis
-
Tissue Preparation: Spinal cords and peripheral nerves were collected, fixed, and sectioned.
-
Staining: Sections were stained with antibodies against markers for motor neurons (e.g., NeuN) and acetylated α-tubulin.
-
Analysis: Motor neuron counts and axon puncta size were quantified using microscopy and image analysis software.[11][13]
Indirect ELISA for Acetylated α-tubulin
-
Sample Preparation: Cortical tissue was homogenized.
-
Assay: An indirect ELISA was used to determine the ratio of acetylated α-tubulin to total α-tubulin.[15]
This compound in a Mouse Model of Charcot-Marie-Tooth Disease (CMT)
This compound has been investigated in a mouse model of Charcot-Marie-Tooth disease type 2 (CMT2) induced by a mutant small heat shock protein B1 (HSPB1). The results indicated that HDAC6 inhibition could restore mitochondrial axonal transport defects and improve motor and sensory nerve conduction.[16]
Quantitative Data
Experimental Protocols
Animal Model
-
Model: Transgenic mice expressing a mutant form of human HSPB1.[16] These mice develop motor and sensory deficits reminiscent of CMT2.[16]
In Vitro Axonal Transport Assay
-
Cell Culture: Dorsal root ganglion (DRG) neurons were cultured from symptomatic mutant HSPB1 mice.[16]
-
Treatment: Cultured neurons were treated with this compound.
-
Analysis: Mitochondrial axonal transport was assessed using live-cell imaging techniques to track the movement of mitochondria within the axons.[16]
In Vivo Electrophysiology
-
Measurements: Motor and sensory nerve conduction velocities and amplitudes were measured in the sciatic nerves of treated and untreated mice to assess nerve function.[16]
Conclusion and Future Directions
This compound has consistently demonstrated therapeutic potential across a range of preclinical disease models, primarily through its targeted inhibition of HDAC6 and subsequent increase in α-tubulin acetylation. The data summarized in this guide highlights its ability to ameliorate key pathological features in models of autoimmune and neurodegenerative diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the efficacy and mechanisms of this compound and other HDAC6 inhibitors in novel disease contexts.
Future research should focus on elucidating the full spectrum of this compound's downstream effects beyond α-tubulin acetylation. Investigating its impact on other HDAC6 substrates and exploring potential off-target effects will be crucial for a comprehensive understanding of its therapeutic profile. Furthermore, long-term safety and efficacy studies in more complex animal models are warranted to pave the way for potential clinical translation. The development of biomarkers to track treatment response in vivo will also be a critical next step in advancing this compound towards clinical applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 9. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 12. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
Acy-738: An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acy-738 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6) that has garnered significant interest in the field of neuroscience research. By targeting HDAC6, this compound modulates the acetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules. This mechanism of action has profound implications for neuronal function, including the regulation of axonal transport, microtubule stability, and protein quality control. Preclinical studies have demonstrated the therapeutic potential of this compound in a range of neurodegenerative and neurological disorders, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental findings with detailed protocols, and its effects on relevant signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that exhibits high selectivity for HDAC6 over other HDAC isoforms.[1][2][3] Its primary mechanism of action involves the inhibition of the deacetylase activity of HDAC6, leading to an increase in the acetylation of its substrates.
HDAC6 and Its Role in Neurons
HDAC6 is a unique, predominantly cytoplasmic class IIb histone deacetylase. In neurons, its primary substrate is α-tubulin.[4] The acetylation and deacetylation of α-tubulin are critical for regulating microtubule structure and function. Stable microtubules are generally more acetylated, while dynamic microtubules are less so. HDAC6, by removing acetyl groups from α-tubulin, promotes microtubule instability.[5] This dynamic regulation is essential for various cellular processes, including:
-
Axonal Transport: The movement of organelles, proteins, and other cargo along microtubules is vital for neuronal survival and function. HDAC6 inhibition, by increasing tubulin acetylation, has been shown to enhance the binding of motor proteins like kinesin-1 to microtubules, thereby promoting axonal transport.[6]
-
Mitochondrial Dynamics: HDAC6 plays a role in regulating the transport of mitochondria along axons.[7]
-
Protein Quality Control: HDAC6 is involved in the clearance of misfolded protein aggregates through the autophagy pathway.
This compound's Effect on HDAC6 Signaling
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin.[2][3] This, in turn, stabilizes microtubules and facilitates more efficient axonal transport. This is a key mechanism underlying the neuroprotective effects observed in various disease models. Furthermore, this compound's inhibition of HDAC6 can influence the acetylation status of other proteins, such as tau, which is implicated in the pathology of Alzheimer's disease.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| HDAC6 IC50 | 1.7 nM | Recombinant human HDAC6 | [1][2] |
| HDAC1 IC50 | 94 nM | Recombinant human HDAC1 | [1] |
| HDAC2 IC50 | 128 nM | Recombinant human HDAC2 | [1] |
| HDAC3 IC50 | 218 nM | Recombinant human HDAC3 | [1] |
| Effective Concentration for Tubulin Acetylation | 2.5 µM | RN46A-B14 cells | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Value | Route of Administration | Reference |
| Plasma Half-life | 5 mg/kg | 12 minutes | Intraperitoneal (i.p.) | [2] |
| Maximum Plasma Concentration (Cmax) | 5 mg/kg | 1310 ng/mL | Intraperitoneal (i.p.) | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 5 mg/kg | 0.0830 hours | Intraperitoneal (i.p.) | [1] |
| Brain Distribution | N/A | Rapidly distributes to the brain | N/A | [2] |
Table 3: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Species | Dose and Route | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | 100 mg/kg in chow | Rescued axonal transport deficits, reduced p-tau levels, improved memory | [8] |
| Amyotrophic Lateral Sclerosis (mSOD1-G93A mice) | Mouse | 100 mg/kg/day in food | Increased tubulin acetylation in the brain | [9] |
| Multiple Sclerosis (EAE mice) | Mouse | 20 mg/kg i.p. | Delayed disease onset and reduced severity, improved short-term memory | [10][11][12] |
| Charcot-Marie-Tooth (HSPB1S135F mice) | Mouse | 3 mg/kg i.p. | Reversed axonal deficits | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Western Blotting for Acetylated Tubulin and Tau
Objective: To quantify the levels of acetylated α-tubulin and phosphorylated tau in brain tissue or cell lysates following this compound treatment.
Materials:
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
PVDF membranes
-
3% Bovine Serum Albumin (BSA) in TBST for blocking
-
ECL detection reagents
-
Imaging system (e.g., Bio-Rad ChemiDoc)[14]
Protocol:
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 3% BSA in TBST for 2 hours at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Develop the membrane using ECL reagents and capture the chemiluminescent signal with an imaging system.[14]
-
Quantification: Densitometry analysis is performed using appropriate software, normalizing the protein of interest to a loading control like α-tubulin or GAPDH.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in mice.
Materials:
-
Open field arena (e.g., 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, Lego towers)
-
One novel object, distinct from the familiar objects
-
Video tracking software (e.g., Ethovision)
Protocol:
-
Habituation (Day 1):
-
Acclimate mice to the testing room for at least 30 minutes.
-
Place each mouse individually into the empty arena and allow it to explore freely for 10 minutes.[15]
-
-
Training/Familiarization (Day 2, Trial 1):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 10 minutes.[16]
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity to the object and oriented towards it.
-
-
Testing (Day 2, Trial 2):
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Immunohistochemistry for Acetylated Tubulin in Mouse Brain
Objective: To visualize the distribution and abundance of acetylated tubulin in mouse brain sections.
Materials:
-
Free-floating or slide-mounted brain sections (30-50 µm thick)
-
Blocking solution: 10% normal goat serum and 0.5% Triton X-100 in PBS.[13]
-
Primary antibody: Rabbit anti-acetylated-α-tubulin (e.g., Abcam ab179484, 1:1000 dilution)[13]
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal microscope
Protocol:
-
Section Preparation: Perfuse mice and prepare brain sections as per standard protocols.
-
Washing: Wash sections three times in PBS.
-
Blocking: Incubate sections in blocking solution for 2 hours at room temperature.[13]
-
Primary Antibody Incubation: Incubate sections with the primary antibody in blocking solution overnight at 4°C.[13]
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS.
-
Counterstaining: Incubate with DAPI or Hoechst solution for 10 minutes.
-
Mounting: Mount sections on slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope.
Live-Cell Imaging of Mitochondrial Transport
Objective: To visualize and quantify the movement of mitochondria in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
Mitochondrial marker (e.g., Mito-DsRed lentivirus)
-
Live-cell imaging microscope with an environmental chamber (to maintain temperature, CO2, and humidity)
-
Image analysis software (for kymograph generation and analysis)
Protocol:
-
Neuron Culture and Transfection: Culture primary neurons on glass-bottom dishes and transfect with a mitochondrial marker.
-
Imaging Setup: Place the culture dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Image Acquisition:
-
Identify a healthy neuron with a clearly visible axon.
-
Acquire time-lapse images of a segment of the axon at a specific frame rate (e.g., every 2-5 seconds) for a defined duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using image analysis software. A kymograph is a graphical representation of spatial position over time.
-
From the kymographs, quantify parameters such as:
-
Mitochondrial velocity: The slope of the lines on the kymograph represents velocity.
-
Directionality: Anterograde (away from the cell body) vs. retrograde (towards the cell body) movement.
-
Percentage of motile mitochondria: The proportion of mitochondria that are moving versus stationary.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
This compound Mechanism of Action in Neurons
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylated α‐tubulin alleviates injury to the dendritic spines after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylation of α-tubulin restores endothelial cell injury and blood–brain barrier disruption after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Acy-738 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Acy-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in mouse models. The protocols are compiled from various research studies and are intended to serve as a guide for designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical settings.
Overview of this compound
This compound is a brain-penetrant HDAC6 inhibitor with demonstrated efficacy in various mouse models of disease, including neurodegenerative disorders and autoimmune diseases. Its primary mechanism of action involves the inhibition of HDAC6, leading to an increase in the acetylation of its substrates, most notably α-tubulin. This modulation of microtubule dynamics can impact axonal transport, inflammation, and other cellular processes.
General Considerations for In Vivo Administration
Before commencing any in vivo study, it is crucial to consider the following:
-
Animal Model: The choice of mouse strain and disease model will significantly influence the experimental design, including dosage, administration route, and treatment duration.
-
Vehicle Selection: this compound has been successfully formulated in various vehicles. The choice of vehicle should be based on the administration route and the solubility of the compound. It is essential to test the vehicle alone as a control group.
-
Dose Selection: The optimal dose of this compound can vary widely depending on the disease model and the desired therapeutic effect. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific application.
-
Pharmacokinetics: this compound has a relatively short plasma half-life. The dosing frequency should be adjusted to maintain therapeutic concentrations in the target tissue.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice.
Table 1: this compound Dosage and Administration Routes in Different Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Duration | Reference |
| Systemic Lupus Erythematosus (SLE) | NZB/W F1 | Intraperitoneal (i.p.) | 5 or 20 mg/kg | DMSO | 5 days/week for 16 weeks | [1][2] |
| Alzheimer's Disease | APP/PS1 | Oral (in chow) | 100 mg/kg | Chow-based formulation | 21 or 90 days | [3][4] |
| Alzheimer's Disease | FVB non-transgenic | Subcutaneous (s.c.) | 0.5 mg/kg | Not specified | 2 days | [4] |
| Multiple Sclerosis (EAE model) | Not specified | Not specified | 20 mg/kg | Not specified | Daily for 1 or 2 days | [5][6] |
| Amyotrophic Lateral Sclerosis (ALS) | mSOD1 G93A | Oral | Not specified | Not specified | Not specified | [7] |
| General Pharmacokinetics | NIH Swiss | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Single dose | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dosage | Mouse Strain | Reference |
| Maximum Plasma Concentration (Cmax) | 1310 ng/mL | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | [1][9] |
| Time to Maximum Concentration (Tmax) | 0.0830 h | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | [1][9] |
| Plasma Half-life (t1/2) | 12 min | Intraperitoneal (i.p.) | Not specified | NIH Swiss | [8] |
| Brain Concentration (Early Treatment) | 16.07-17.93 ng/g tissue | Oral (in chow) | Not specified | APP/PS1 | [3] |
| Plasma Concentration (Early Treatment) | 22-27.07 ng/mL | Oral (in chow) | Not specified | APP/PS1 | [3] |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on studies in a mouse model of Systemic Lupus Erythematosus.[1][2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in DMSO to create a stock solution. A common formulation involves 10% DMSO and 90% of an aqueous vehicle like (20% SBE-β-CD in saline) or corn oil.[1] Ensure the final DMSO concentration is well-tolerated by the animals.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
The final injection volume should be kept low (e.g., 80 µL) to minimize discomfort to the animal.[1]
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of this compound solution to inject.
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal injection.
-
-
Dosing Schedule:
-
A typical dosing schedule is once daily, 5 days a week.[1] The duration of treatment will depend on the experimental design.
-
Oral Administration (in Chow) Protocol
This protocol is adapted from studies in a mouse model of Alzheimer's Disease.[3][4]
Materials:
-
This compound powder
-
Rodent chow
-
Chow formulation equipment (if preparing in-house) or a commercial provider for custom chow formulation.
Procedure:
-
Preparation of Medicated Chow:
-
Determine the target daily dose of this compound (e.g., 100 mg/kg).
-
Calculate the amount of this compound needed per kilogram of chow based on the average daily food consumption of the mice.
-
Incorporate the this compound into the rodent chow. This is often done by a specialized provider to ensure homogeneous mixing.
-
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the powdered or pelleted chow before introducing the medicated chow.
-
Provide the this compound-containing chow ad libitum.
-
Monitor food consumption to estimate the actual dose received by each animal.
-
-
Control Group:
-
The control group should receive the same chow formulation without this compound.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and downstream therapeutic effects.
Experimental Workflow for In Vivo this compound Study
Caption: A generalized workflow for conducting an in vivo study with this compound in mice.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACY-738 in Alzheimer's Disease Mouse Models
These application notes provide a comprehensive overview of the use of ACY-738, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in preclinical Alzheimer's disease (AD) mouse models. The provided protocols are intended for researchers, scientists, and drug development professionals investigating potential AD therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in AD due to its role in regulating microtubule dynamics through the deacetylation of α-tubulin. Inhibition of HDAC6 by this compound has been shown to increase α-tubulin acetylation, thereby improving axonal transport, reducing tau pathology, and ameliorating cognitive deficits in mouse models of AD. This compound is a potent, selective, and orally bioavailable HDAC6 inhibitor that can cross the blood-brain barrier.[1][2][3]
Data Presentation
The following tables summarize the quantitative data regarding the dosage and administration of this compound in Alzheimer's disease mouse models.
Table 1: this compound Dosage and Administration in APP/PS1 Mouse Model
| Dosage | Administration Route | Formulation | Treatment Duration | Mouse Model | Key Findings | Reference |
| 100 mg/kg/day | Oral (in chow) | 0.625 mg of this compound per gram of chow | 21 days (short-term) | APP/PS1 | Improved axonal transport, reduced p-tau (S262) levels, and rescued cognitive deficits. | [4] |
| 100 mg/kg/day | Oral (in chow) | 0.625 mg of this compound per gram of chow | 90 days (long-term) | APP/PS1 | In addition to short-term effects, significantly decreased insoluble Aβ1-42 levels and the Aβ42/Aβ40 ratio. | [4] |
Table 2: this compound Dosage and Administration in FVB Non-Transgenic Mice
| Dosage | Administration Route | Formulation | Treatment Duration | Mouse Model | Key Findings | Reference |
| 0.5 mg/kg | Subcutaneous (SC) | Not specified | 2 days (acute) | FVB non-transgenic | Decreased p-tau (12E8) levels and increased acetylated tau (Ac-KIGS) at KXGS motifs. | [4] |
Experimental Protocols
This compound Formulation and Administration
a) Oral Administration via Medicated Chow (for chronic studies)
This protocol is adapted from studies using a 100 mg/kg/day dosage in APP/PS1 mice.[1][4]
-
Objective: To achieve sustained therapeutic levels of this compound in the brain and plasma through oral administration.
-
Materials:
-
This compound powder
-
Standard rodent chow (e.g., Harlan Teklad diet 7012)
-
Precision balance
-
Food mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the average daily food consumption of the mice (typically 4g/day for an adult mouse). For a 100 mg/kg dose in a 25g mouse, the daily dose is 2.5 mg.
-
To achieve this, formulate the chow to contain 0.625 mg of this compound per gram of chow (2.5 mg/4 g).
-
Thoroughly mix the calculated amount of this compound powder with the powdered or crushed standard rodent chow until a homogenous mixture is achieved.
-
Provide the medicated chow to the mice as their sole food source for the duration of the study (e.g., 21 or 90 days).
-
Ensure fresh medicated chow is provided regularly, and monitor food consumption to ensure proper dosing.
-
-
Pharmacokinetics: Oral administration of 10 mg/kg this compound in rats resulted in a maximum plasma concentration of 212 ng/mL (79 nM) with a half-life of 2.2 hours.[1] In APP/PS1 mice receiving the 100 mg/kg/day chow formulation, brain concentrations of this compound were found to be in the therapeutic range (around 50-70 nM).[1]
b) Subcutaneous Injection (for acute studies)
This protocol is based on a study administering 0.5 mg/kg this compound to FVB non-transgenic mice.[4]
-
Objective: To rapidly achieve therapeutic concentrations of this compound for short-term studies.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., DMSO and phosphate-buffered saline)
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare the dosing solution by first dissolving this compound powder in a minimal amount of DMSO and then diluting it with phosphate-buffered saline (PBS) to the final desired concentration.
-
Administer the this compound solution subcutaneously to the mice at a volume appropriate for the animal's weight.
-
The treatment can be administered for the desired number of days (e.g., 2 consecutive days).
-
Behavioral Testing
a) Contextual Fear Conditioning
-
Objective: To assess fear-associated learning and memory.
-
Procedure:
-
Habituation: Allow mice to acclimate to the behavioral testing suite for at least 30 minutes prior to the experiment.
-
Training:
-
Place each mouse in a fear conditioning chamber.
-
Administer a training protocol consisting of a conditioned stimulus (CS), such as a tone, paired with an unconditioned stimulus (US), a mild electric foot shock. A typical protocol might involve two pairings of the tone and shock.
-
-
Testing: 24 hours after training, place the mice back into the same context (the fear conditioning chamber) without presenting the tone or the shock.
-
Data Analysis: Record and analyze the freezing behavior of the mice during the testing phase. An increase in freezing time indicates better memory of the aversive context.
-
Biochemical Analysis
a) Western Blot for Acetylated α-tubulin and Phosphorylated Tau
-
Objective: To measure the levels of acetylated α-tubulin and hyperphosphorylated tau in brain tissue.
-
Procedure:
-
Tissue Preparation:
-
Euthanize mice and dissect the cortical or hippocampal tissue on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, phosphorylated tau (e.g., pSer262), total tau, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the protein of interest to the loading control and/or the total protein.
-
b) ELISA for Amyloid-beta (Aβ)
-
Objective: To quantify the levels of soluble and insoluble Aβ1-40 and Aβ1-42 in brain tissue.
-
Procedure:
-
Tissue Fractionation:
-
Homogenize cortical tissue in a buffer to extract the soluble fraction.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
Resuspend the pellet in a strong chaotropic agent (e.g., guanidine (B92328) HCl) to extract the insoluble fraction.
-
-
ELISA:
-
Use commercially available ELISA kits specific for human Aβ1-40 and Aβ1-42.
-
Follow the manufacturer's instructions for loading the samples and standards onto the pre-coated plates.
-
After incubation and washing steps, add the detection antibody and substrate.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the concentrations of Aβ1-40 and Aβ1-42 in each fraction based on the standard curve. The ratio of Aβ42/40 can also be calculated.
-
Visualizations
Caption: Signaling pathway of this compound in Alzheimer's disease.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-738 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ACY-738, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. Adherence to these protocols is crucial for obtaining reproducible and reliable results.
Introduction to this compound
This compound is a small molecule inhibitor of HDAC6 with high potency and selectivity. It functions by binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target proteins. A primary substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, which can impact various cellular processes including cell motility, protein trafficking, and cell death.[1] While highly selective for HDAC6, this compound can also inhibit other HDACs at higher concentrations.[2][3]
Mechanism of Action
This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrates. This targeted inhibition allows for the investigation of HDAC6-specific functions in various biological systems.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms.
| Target | IC50 (nM) |
| HDAC6 | 1.7 |
| HDAC1 | 94 |
| HDAC2 | 128 |
| HDAC3 | 218 |
| Data sourced from MedchemExpress and Selleck Chemicals.[2][3][4] |
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Experimental Protocols
Reconstitution of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in DMSO. This stock can then be diluted to the desired final concentration in cell culture medium.
Protocol:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at concentrations of ≥ 32 mg/mL (118.39 mM).[2][3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 270.29 g/mol ), add 370 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2][4]
Preparation of Working Solutions for Cell Culture
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO to create intermediate stocks.
-
Final Dilution: Directly add the required volume of the this compound stock or intermediate stock to the pre-warmed cell culture medium to achieve the final desired concentration. It is critical to add the DMSO-dissolved this compound to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments.
-
HDAC6 Inhibition: Increased acetylation of α-tubulin has been observed at concentrations as low as 2.5 µM in RN46A-B14 cells.[2]
-
Cell Viability: At 10 µM, this compound has been shown to induce cell death in some cell lines.[2]
-
In vitro studies in N2a cells have shown significant increases in both α-tubulin and histone 3 acetylation at a concentration of 3 µM. [5]
A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
Stability in Cell Culture Medium
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for ACY-738 Treatment in a Lupus Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ACY-738, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in preclinical lupus animal models. The provided protocols and data are based on established studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in systemic lupus erythematosus (SLE).
Introduction
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in various organs, with lupus nephritis (LN) being a major cause of morbidity and mortality. Histone deacetylase 6 (HDAC6), a cytoplasmic enzyme, has been identified as a key player in the pathogenesis of SLE. Elevated HDAC6 expression is observed in both SLE patients and animal models.[1] this compound is a potent and highly selective inhibitor of HDAC6, showing promise in ameliorating SLE symptoms in preclinical models by modulating immune responses.[2]
Inhibition of HDAC6 by this compound has been shown to decrease immune complex-mediated glomerulonephritis, reduce serum levels of anti-dsDNA antibodies, and lower the production of inflammatory cytokines.[3][4] Mechanistically, this compound impacts both the innate and adaptive immune systems, leading to a reduction in germinal center B cell responses, a decrease in T follicular helper cells, and diminished interferon-γ (IFN-γ) production from T helper cells.[1][5] Furthermore, it has been observed that this compound treatment can alter B cell differentiation by increasing the percentage of cells in the early developmental stages.[4][6] These findings suggest that selective HDAC6 inhibition by this compound could be a viable therapeutic strategy for SLE.
Experimental Protocols
The following protocols are derived from studies utilizing the New Zealand Black/White (NZB/W) F1 female mouse model, which spontaneously develops a lupus-like disease that closely mimics human SLE.
1. Animal Model and this compound Administration
-
Animal Model: NZB/W F1 female mice are a commonly used model for studying SLE.[3][7] Disease onset typically begins around 20-22 weeks of age, with the development of proteinuria and autoantibodies.
-
This compound Formulation and Dosing:
-
Intraperitoneal (i.p.) Injection: this compound can be dissolved in a vehicle control such as DMSO.[6] Doses of 5 mg/kg and 20 mg/kg have been shown to be effective.[3][4] Injections are typically administered from 22 to 38 weeks of age.[3][4]
-
Oral Administration: For oral delivery, this compound can be mixed into the food at concentrations of 50 mg/kg and 200 mg/kg.[5] This method was tested for 5 weeks in 20-week-old mice.[5]
-
-
Monitoring: Body weight and proteinuria should be measured every two weeks.[3][4] Serum samples for anti-dsDNA, immunoglobulin isotypes, and cytokine levels should be collected every four weeks.[3][4]
2. Evaluation of Lupus Nephritis
-
Proteinuria Measurement: Urine protein levels can be assessed using urinalysis strips or a colorimetric assay.
-
Histopathology: At the end of the study, kidneys should be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerular and interstitial inflammation.
-
Immunofluorescence: To assess immune complex deposition, frozen kidney sections can be stained with fluorescently labeled antibodies against mouse IgG, IgG2a, and C3.[5]
3. Immunological Assessments
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Anti-dsDNA Antibodies: Serum levels of anti-dsDNA IgG can be quantified using standard ELISA kits.
-
Cytokine Levels: Serum levels of inflammatory cytokines such as IL-6, IL-10, and TGF-β can be measured by ELISA.[3]
-
-
Flow Cytometry:
-
Sample Preparation: Spleens, lymph nodes, and bone marrow can be harvested to prepare single-cell suspensions. Peripheral blood can also be collected for analysis.
-
Cell Staining: Cells can be stained with fluorescently labeled antibodies to identify and quantify various immune cell populations, including:
-
B Cell Subsets: Pro-B cells, pre-B cells, germinal center B cells.
-
T Cell Subsets: T follicular helper cells (PD-1+CXCR5+), regulatory T cells (CD25+FoxP3+), IFN-γ producing T helper cells, and IFN-γ producing CD8+ T cells.[5]
-
-
-
Real-Time Polymerase Chain Reaction (RT-PCR):
-
Gene Expression Analysis: RNA can be extracted from kidney tissue (glomeruli) or isolated immune cells to quantify the mRNA levels of key cytokines like IL-6, IL-10, and TGF-β.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in NZB/W lupus-prone mice.
Table 1: Effect of this compound on Renal and Serological Parameters
| Parameter | Treatment Group | Result | Reference |
| Proteinuria | 5 or 20 mg/kg this compound (i.p.) | Dose-dependent decrease | [3] |
| Anti-dsDNA Levels | 5 or 20 mg/kg this compound (i.p.) | Dose-dependent decrease | [3] |
| Glomerular IgG Deposition | 50 or 200 mg/kg this compound (oral) | Significantly reduced | [5] |
| Glomerular IgG2a Deposition | 50 or 200 mg/kg this compound (oral) | Significantly reduced | [5] |
| Glomerular C3 Deposition | 200 mg/kg this compound (oral) | Significantly reduced | [5] |
Table 2: Effect of this compound on Cytokine Levels
| Cytokine | Tissue/Sample | Treatment Group | Result | Reference |
| IL-6 | Glomerular mRNA | 20 mg/kg this compound (i.p.) | Undetectable | [3] |
| IL-10 | Glomerular mRNA | 20 mg/kg this compound (i.p.) | Undetectable | [3] |
| TGF-β | Glomerular mRNA | 5 or 20 mg/kg this compound (i.p.) | Dose-dependent decrease | [3] |
| IFN-γ | Splenic T helper cells | 50 or 200 mg/kg this compound (oral) | Significantly reduced | [5] |
| IL-10 | Splenic T helper cells | 50 or 200 mg/kg this compound (oral) | Significantly reduced | [5] |
Table 3: Effect of this compound on Immune Cell Populations
| Cell Population | Tissue | Treatment Group | Result | Reference |
| Germinal Center B Cells | Spleen | 50 or 200 mg/kg this compound (oral) | Reduced response | [5] |
| T Follicular Helper Cells | Spleen | 50 or 200 mg/kg this compound (oral) | Significantly lower percentage | [5] |
| Splenic Treg Cells | Spleen | 5 or 20 mg/kg this compound (i.p.) | Increased | [3] |
| Pro- and Pre-B Cells | Bone Marrow | 5 or 20 mg/kg this compound (i.p.) | Increased percentage in early-stage fractions | [4] |
| IFN-γ-producing CD8+ T cells | Spleen | 50 or 200 mg/kg this compound (oral) | Reduced percentage | [5] |
Visualizations
Diagram 1: Experimental Workflow for this compound Evaluation in NZB/W Mice
Caption: Workflow for evaluating this compound in a lupus mouse model.
Diagram 2: Proposed Mechanism of Action of this compound in SLE
Caption: this compound inhibits HDAC6, leading to reduced B and T cell activation and enhanced Treg function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective HDAC6 inhibition decreases early stage of lupus nephritis by down‐regulating both innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective Histone Deacetylase 6 Inhibition Normalizes B Cell Activation and Germinal Center Formation in a Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Using ACY-738 to Study and Restore Axonal Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Axonal transport is a critical cellular process responsible for the movement of organelles, proteins, and other essential materials between the neuronal cell body and the axon terminal. Disruptions in this intricate transport system are a common pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth (CMT) disease, and Multiple Sclerosis. ACY-738, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a valuable research tool and a potential therapeutic agent for its ability to modulate the acetylation of α-tubulin, a key component of microtubules, thereby enhancing axonal transport.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in studying and restoring axonal transport, complete with detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action: this compound and Axonal Transport
This compound's primary mechanism of action in the context of axonal transport is the inhibition of HDAC6.[2] HDAC6 is a cytoplasm-localized enzyme that removes acetyl groups from various protein substrates, most notably α-tubulin at the lysine-40 residue.[2][6] The acetylation of α-tubulin is associated with more stable and flexible microtubules, which serve as the "highways" for axonal transport.[7]
In many neurodegenerative conditions, HDAC6 is upregulated or its activity is increased, leading to the deacetylation of α-tubulin.[2] This results in less stable microtubule tracks, which in turn impairs the processive movement of motor proteins like kinesin and dynein that carry vital cargo, such as mitochondria, synaptic vesicles, and signaling molecules.[1][3]
By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, leading to the restoration of microtubule stability and function.[2][8] This enhanced microtubule network facilitates the efficient movement of motor proteins, thereby rescuing deficits in axonal transport.[1][2] This mechanism has been shown to be effective in various disease models, highlighting the therapeutic potential of targeting HDAC6.[1][2][3][4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound and other HDAC6 inhibitors on key parameters of axonal transport and microtubule acetylation, as reported in various studies.
Table 1: Effect of this compound on α-Tubulin Acetylation
| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in Acetylated α-Tubulin (vs. Control) | Reference |
| Mesangial Cells | 5 nM | 24 hours | Significant Increase | [8] |
| Mesangial Cells | 10 nM | 24 hours | Concentration-dependent increase | [8] |
| Mesangial Cells | 50 nM | 24 hours | Concentration-dependent increase | [8] |
Table 2: Rescue of Axonal Transport Deficits by HDAC6 Inhibition in FUS-ALS Motor Neurons
| Condition | Number of Moving Mitochondria (per 100 µm axon/100s) | Reference |
| Healthy Control | ~18 | [2] |
| FUS-ALS Patient | ~8 | [2] |
| FUS-ALS Patient + HDAC6 Inhibitor (this compound or Tubastatin A) | ~16 | [2] |
Table 3: Effect of HDAC6 Inhibition on Mitochondrial Motility in Hippocampal Neurons
| Treatment | Number of Moving Mitochondria (per field) | Average Velocity (µm/s) | Reference |
| Control (DMSO) | ~15 | ~0.4 | [9] |
| Tubacin (HDAC6 inhibitor) | ~35 | ~0.6 | [9] |
| TSA (pan-HDAC inhibitor) | ~30 | ~0.55 | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on axonal transport.
Protocol 1: Live-Cell Imaging of Mitochondrial Transport in Cultured Neurons
This protocol describes how to visualize and quantify mitochondrial movement in primary neurons or iPSC-derived neurons treated with this compound.
Materials:
-
Primary neuronal culture or iPSC-derived neurons
-
Culture medium
-
This compound (stock solution in DMSO)
-
MitoTracker™ Red CMXRos (or other mitochondrial dye)
-
Live-cell imaging microscope with environmental chamber (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ with Kymograph plugin)
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Allow neurons to mature for the desired period (e.g., 7-10 days in vitro).
-
Prepare working concentrations of this compound in pre-warmed culture medium. A final DMSO concentration should be kept below 0.1%.
-
Treat the neurons with this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
-
Mitochondrial Staining:
-
Add MitoTracker™ Red CMXRos to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium to remove excess dye.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify healthy axons for imaging.
-
Acquire time-lapse images of a selected axonal segment every 2-5 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using ImageJ or similar software.
-
From the kymographs, quantify the following parameters:
-
Number of moving mitochondria (anterograde and retrograde).
-
Velocity of mitochondrial movement.
-
Percentage of stationary vs. motile mitochondria.
-
-
Protocol 2: Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization and quantification of changes in α-tubulin acetylation in response to this compound treatment.
Materials:
-
Cultured neurons on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons on sterile glass coverslips.
-
Treat with this compound or vehicle as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated-α-tubulin along the axons using image analysis software.
-
Protocol 3: Western Blotting for Acetylated α-Tubulin
This protocol provides a method for the quantitative analysis of total and acetylated α-tubulin levels in neuronal lysates.
Materials:
-
Cultured neurons
-
This compound
-
Lysis buffer (RIPA buffer with protease and HDAC inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat neurons with this compound as described in Protocol 1.
-
Lyse the cells in ice-cold lysis buffer containing HDAC inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve the acetylation state.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Loading Control and Quantification:
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.
-
Conclusion
This compound is a powerful tool for investigating the role of HDAC6 and tubulin acetylation in the regulation of axonal transport. Its specificity and efficacy in rescuing transport deficits in various models of neurodegeneration make it an invaluable compound for both basic research and preclinical studies. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. Careful optimization of treatment conditions and analytical methods will be crucial for obtaining robust and reproducible data. The continued study of compounds like this compound holds significant promise for the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. HDAC6 inhibition reverses axonal transport defects in motor neurons derived from FUS-ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acy-738 in Peripheral Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acy-738, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the study of peripheral neuropathy. The information is curated for professionals in research and drug development, with a focus on preclinical study design and execution.
Introduction
Peripheral neuropathy is a debilitating condition characterized by damage to peripheral nerves, often caused by chemotherapy, diabetes, or genetic factors.[1][2] A promising therapeutic target for this condition is HDAC6, a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules.[3][4] Dysregulated HDAC6 activity is linked to microtubule instability and impaired axonal transport, particularly of mitochondria, which is crucial for neuronal health.[1] this compound is a potent and selective HDAC6 inhibitor that has demonstrated neuroprotective effects in various preclinical models of neurological disorders.[5][6][7] By inhibiting HDAC6, this compound increases α-tubulin acetylation, thereby stabilizing microtubules, restoring axonal transport, and mitigating neuronal damage.[3][8][9]
Mechanism of Action
This compound exerts its therapeutic effects in peripheral neuropathy primarily through the inhibition of HDAC6.[5][7] This leads to a cascade of intracellular events that collectively promote neuronal health and function. The key mechanism involves the hyperacetylation of α-tubulin, which enhances the stability of microtubules.[3][8] These stabilized microtubules serve as more efficient tracks for motor proteins like kinesin and dynein, leading to the restoration of axonal transport.[10] A critical component of this restored transport is the improved motility of mitochondria along the axon, which addresses the energy deficits and oxidative stress often seen in damaged neurons.[1][3][11]
Signaling Pathway
Caption: Mechanism of this compound in Peripheral Neuropathy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating HDAC6 inhibitors in models of peripheral neuropathy.
Table 1: Efficacy of HDAC6 Inhibitors in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
| HDAC6 Inhibitor | Animal Model | Chemotherapy Agent | Dosing Regimen | Key Findings | Reference |
| ACY-1083 | Mouse | Cisplatin | 10 mg/kg, i.p., daily for 7 or 14 days | Reversed established mechanical allodynia; restored intraepidermal nerve fiber density. | [3][11] |
| ACY-1215 (Ricolinostat) | Mouse | Cisplatin | Not specified | Confirmed reversal of mechanical allodynia. | [3] |
| CKD-011 | Rat | Bortezomib | 5, 10, 20, 40 mg/kg | Significantly improved peripheral neuropathy at all doses. | [4][12] |
| CKD-011 | Rat | Oxaliplatin, Cisplatin | Not specified | Reversed axon and myelin damage. | [4] |
| CKD-011 | Rat | Paclitaxel | 5, 10 mg/kg | Alleviated CIPN, comparable to gabapentin (B195806) (60 mg/kg). | [4][12] |
Table 2: Efficacy of this compound in Other Neuropathic Models
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Mouse (SNI model) | Peripheral Nerve Injury | Daily administration | Abolished mechanical allodynia in male and female mice. | [6] |
| Mouse (CFA model) | Peripheral Inflammation | Not specified | Attenuated mechanical allodynia. | [6] |
| Mouse (mSOD1-G93A) | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Ameliorated reduction in peripheral nerve axon puncta size. | [8][13] |
Experimental Protocols
Protocol 1: Induction and Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
This protocol describes a general procedure for inducing CIPN with cisplatin and assessing the therapeutic effects of this compound.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. CIPN Induction:
-
Agent: Cisplatin.
-
Dosage: A cumulative dose of 23 mg/kg is administered over two weeks.[11]
-
Administration: Intraperitoneal (i.p.) injections. A common regimen is 2.3 mg/kg daily for 5 days, followed by a 5-day rest period, and then another cycle of 2.3 mg/kg for 5 days.
3. This compound Treatment:
-
Compound: this compound (or a related analog like ACY-1083).
-
Dosage: 10 mg/kg.[11]
-
Formulation: Prepare in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Administration: Administer via i.p. injection daily for a specified period (e.g., 7 or 14 days), starting after the development of mechanical allodynia (typically 3 days after the last cisplatin dose).[11]
4. Assessment of Peripheral Neuropathy:
-
Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on an elevated mesh floor.
-
Allow a 30-minute acclimation period.
-
Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Testing should be performed at baseline, after CIPN induction, and throughout the this compound treatment period.
-
-
Intraepidermal Nerve Fiber Density (IENFD):
-
At the end of the study, collect plantar skin biopsies from the hind paws.
-
Fix, section, and perform immunohistochemistry for the pan-neuronal marker PGP9.5.
-
Quantify the number of nerve fibers crossing the dermal-epidermal junction and express as fibers/mm. A reduction in IENFD is indicative of peripheral neuropathy, and restoration suggests a therapeutic effect.[3]
-
Experimental Workflow
References
- 1. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 2. Histone deacetylase 6 (HDAC6) inhibitors: possible neuroprotectors for chemotherapy-induced peripheral neuropathy – ENU [enu.dcmt.unimib.it]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. HDAC6-selective inhibitors decrease nerve-injury and inflammation-associated mechanical hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 9. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 10. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy [epain.org]
- 13. researchgate.net [researchgate.net]
Acy-738 in Amyotrophic Lateral Sclerosis (ALS) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acy-738 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). In the context of amyotrophic lateral sclerosis (ALS), this compound has emerged as a promising therapeutic candidate due to its targeted mechanism of action. The progressive loss of motor neurons in ALS is linked to defects in axonal transport, a process heavily reliant on the stability of microtubules. HDAC6 plays a crucial role in deacetylating α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is thought to stabilize microtubules, enhance axonal transport, and ultimately protect motor neurons from degeneration. This document provides a summary of preclinical data, detailed experimental protocols, and visualizations of the pathways and workflows relevant to the application of this compound in ALS research.
Mechanism of Action
This compound's primary mechanism of action in ALS models involves the selective inhibition of HDAC6. This inhibition leads to an increase in the acetylation of α-tubulin at the lysine-40 residue. Acetylated α-tubulin promotes the stability and flexibility of microtubules, which are essential for the proper functioning of axonal transport. In ALS, impaired axonal transport contributes to the "dying back" axonopathy and subsequent motor neuron death. By restoring microtubule stability, this compound aims to alleviate these transport deficits and exert a neuroprotective effect.
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and promoting microtubule stability.
Data Presentation
Preclinical Efficacy of this compound in ALS Mouse Models
| ALS Model | Treatment Group | Outcome Measure | Result | Citation |
| mSOD1G93A | This compound | Microtubule Acetylation in Spinal Cord | Increased | [1][2][3][4] |
| mSOD1G93A | This compound | Lower Motor Neuron Degeneration (female mice) | Reduced | [1][2][4] |
| mSOD1G93A | This compound | Peripheral Nerve Axon Puncta Size | Ameliorated reduction | [1][2][4] |
| mSOD1G93A | This compound | Overt Motor Function Decline | Not prevented | [1][2][4] |
| mSOD1G93A | This compound + Riluzole | Peripheral Nerve Axon Puncta Size | Partially restored | [1][2][4] |
| FUS | This compound | Axonal Transport Deficits in iPSC-derived Motor Neurons | Restored | [5] |
| FUS | This compound | FUS Mislocalization | Prevented | [5] |
| FUS | This compound | Motor Phenotype and Lifespan | Ameliorated and extended | |
| TDP-43 | HDAC6 Inhibition | Axonal Transport Deficits in iPSC-derived Motor Neurons | Restored | [5] |
Experimental Protocols
In Vivo Administration of this compound (Representative Protocol)
This protocol is a representative example for the administration of this compound to ALS mouse models and may require optimization for specific experimental designs.
1. Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles
-
Animal balance
2. Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, prepare a fresh solution of this compound in the chosen vehicle.
-
For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), if injecting 100 µL, the required concentration is 2 mg/mL.
-
Warm the vehicle slightly and use a vortex mixer or sonicator to aid dissolution if necessary. Ensure the final solution is clear.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of this compound solution to be administered.
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage. Dosages in preclinical studies have ranged from 5 mg/kg to 100 mg/kg daily.
-
For chronic studies, this compound can be formulated in the rodent chow.[5]
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects.
-
Record body weight and motor function regularly as per the experimental design.
-
Caption: A general workflow for in vivo studies investigating the efficacy of this compound in ALS mouse models.
Western Blot for Acetylated α-Tubulin (Representative Protocol)
1. Materials:
-
Spinal cord or brain tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-acetylated-α-tubulin (Lys40) (e.g., 1:1000 to 1:5000 dilution)
-
Primary antibody: anti-α-tubulin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control to normalize the data.
-
Immunohistochemistry for Acetylated α-Tubulin in Spinal Cord (Representative Protocol)
1. Materials:
-
Mouse spinal cord tissue
-
4% paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions (for cryoprotection)
-
OCT embedding medium
-
Cryostat
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-acetylated-α-tubulin (Lys40) (e.g., 1:100 dilution)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
2. Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue by incubating in sucrose solutions of increasing concentrations.
-
Embed the tissue in OCT and freeze.
-
-
Sectioning and Staining:
-
Cut transverse sections of the spinal cord (e.g., 20-30 µm) using a cryostat.
-
Mount the sections on slides.
-
Permeabilize and block the sections in blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the slides with antifade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Caption: Logical flow of the therapeutic effects of this compound from the molecular to the organismal level in ALS models.
Clinical Trials in ALS
As of the latest search, there are no registered clinical trials specifically investigating this compound for the treatment of amyotrophic lateral sclerosis. The research on this compound in ALS is currently in the preclinical phase.
Conclusion
This compound represents a targeted therapeutic strategy for ALS with a well-defined mechanism of action centered on the inhibition of HDAC6 and the subsequent stabilization of microtubules. Preclinical studies in various ALS models have demonstrated its potential to mitigate key pathological features of the disease, including axonal transport defects and motor neuron degeneration. The provided protocols offer a starting point for researchers to further investigate the efficacy and mechanisms of this compound in the context of ALS. Further research, including potential future clinical trials, will be crucial in determining the therapeutic utility of this compound for patients with ALS.
References
- 1. | BioWorld [bioworld.com]
- 2. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Acy-738: Application Notes and Protocols for Inducing Anxiolytic Effects in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective histone deacetylase 6 (HDAC6) inhibitor, Acy-738, and its application in preclinical rodent models of anxiety. Detailed protocols for common behavioral assays are included to facilitate the investigation of this compound's anxiolytic properties.
Introduction
This compound is a potent, selective, and orally bioavailable inhibitor of HDAC6.[1] HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein trafficking and stability, by deacetylating non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[2][3] Emerging evidence suggests that HDAC6 inhibition can modulate neuronal function and has therapeutic potential for neurological and psychiatric disorders. Notably, studies have indicated that this compound exhibits antidepressant-like and anxiolytic-like properties in rodents, making it a valuable tool for anxiety research.[4]
Mechanism of Action
The anxiolytic effects of this compound are believed to be mediated through the modulation of the stress-responsive glucocorticoid receptor (GR) signaling pathway, particularly within serotonergic neurons.[5][6] this compound inhibits HDAC6, leading to the hyperacetylation of its substrate, Hsp90. This altered acetylation state of Hsp90 disrupts its interaction with the GR, impairing the translocation of the GR to the nucleus in response to stress hormones.[5][6] By attenuating GR signaling in key brain regions associated with mood and anxiety, such as the raphe nuclei, this compound can produce anxiolytic and stress-resilient phenotypes.[2][5]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound on exploratory and locomotor activity in the open field test, which are often used as measures of anxiety-like behavior in rodents.
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Key Finding | Parameter Measured | Result | Reference |
| Open Field Test | NIH Swiss mice | This compound | 50 | Increased exploratory behavior | Total Beam Breaks (2h post-injection) | ~18,000 | Jochems et al., 2014 |
| Open Field Test | NIH Swiss mice | Vehicle | N/A | Baseline exploratory behavior | Total Beam Breaks (2h post-injection) | ~5,000 | Jochems et al., 2014 |
Note: Further quantitative data from elevated plus maze and light-dark box tests with this compound are needed to provide a more comprehensive profile of its anxiolytic effects.
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for standard behavioral assays used to assess anxiety-like behavior in rodents. These protocols should be adapted based on specific experimental design and laboratory conditions.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and an increase in exploration of the central area is indicative of an anxiolytic effect.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video camera and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the animals and return them to their home cage.
-
After the desired pretreatment time (e.g., 30-60 minutes), gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming duration
-
Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer this compound or vehicle as described for the OFT.
-
After the pretreatment time, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Following the session, return the animal to its home cage.
-
Clean the maze with 70% ethanol between trials.
-
Analyze the recordings for the following parameters:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total distance traveled
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment)
-
Video camera and tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the session using a video camera.
-
Return the animal to its home cage after the test.
-
Clean the apparatus thoroughly with 70% ethanol between animals.
-
Analyze the video data for:
-
Time spent in the light compartment versus the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
Conclusion
This compound presents a promising pharmacological tool for investigating the neurobiology of anxiety and for the development of novel anxiolytic therapies. Its selective inhibition of HDAC6 and subsequent modulation of the Hsp90-GR signaling pathway provide a targeted mechanism for influencing stress-related behaviors. The protocols outlined above offer a standardized approach for researchers to further elucidate the anxiolytic potential of this compound in rodent models. Future studies should aim to generate a more complete profile of this compound's effects across a battery of anxiety tests to strengthen the understanding of its behavioral pharmacology.
References
- 1. HDAC inhibitors as cognitive enhancers in fear, anxiety and trauma therapy: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Regulates Glucocorticoid Receptor Signaling in Serotonin Pathways with Critical Impact on Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
Application Notes and Protocols for Detecting Acy-738 Effects Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of Acy-738, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The following sections offer a comprehensive guide to experimental design, sample preparation, and data interpretation, enabling researchers to effectively characterize the mechanism of action of this compound and similar compounds.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets HDAC6, a class IIb histone deacetylase.[1][2] Unlike other HDACs, which are primarily nuclear, HDAC6 is predominantly located in the cytoplasm and deacetylates non-histone protein substrates.[3] Its primary substrate is α-tubulin, a key component of microtubules.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin and other substrates, impacting cellular processes such as protein trafficking, cell migration, and autophagy. This compound has shown therapeutic potential in various disease models, including neurodegenerative diseases and cancer.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. This data can serve as a reference for expected outcomes and for designing dose-response and time-course experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| HDAC6 | 1.7 | [1][2] |
| HDAC1 | 94 | [2] |
| HDAC2 | 128 | [2] |
| HDAC3 | 218 | [2] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line/Model | Treatment Condition | Observed Effect | Target Protein(s) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) Cells | Dose-dependent | Inhibition of proliferation, DNA synthesis, and colony formation | Downregulation of BCL-2, Atg7, Atg3, LC3B, P62; Upregulation of Cleaved-PARP, Cleaved caspase-3, BAX, Acetylated P53 | [7] |
| RN46A-B14 Cells | 2.5 µM | Increased acetylated α-tubulin | Acetylated α-tubulin | [2] |
| Mesangial Cells | 5 nM | Increased α-tubulin acetylation without significant increase in H3 histone acetylation | Acetylated α-tubulin, Acetylated Histone H3 | [8] |
| HCT-116 Cells | 800 nM | Induction of tubulin acetylation with minimal histone acetylation | Acetylated tubulin, Acetylated histones | [9] |
| Pre-B Cells | Not specified | Suppression of proliferation, pro-apoptotic environment | Increased Bax expression, reduced Bcl-2:Bax ratio | [9] |
Experimental Protocols
This section provides a detailed Western blot protocol to detect and quantify the effects of this compound on target proteins.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction (Whole Cell Lysate)
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.[10]
-
Cell Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the whole-cell protein extract, to a new pre-chilled tube.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[10]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute each protein sample to the same concentration with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of protein per well.[10]
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load the denatured protein samples onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies for detecting this compound effects include:
-
Anti-acetylated-α-Tubulin
-
Anti-α-Tubulin (as a loading control)
-
Anti-acetylated-Histone H3
-
Anti-Histone H3 (as a loading control)
-
Antibodies for apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3, BAX, BCL-2)
-
Antibodies for autophagy markers (e.g., LC3B, p62)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10][12]
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[10][14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., α-Tubulin, GAPDH, or β-actin).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and p53, which in turn affects microtubule stability and apoptosis.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of this compound effects, from cell treatment to data analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. [HDAC6 inhibitor this compound induces apoptosis and autophagy in diffuse large B-cell lymphoma cells through P53 acetylation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nacalai.com [nacalai.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. origene.com [origene.com]
Application Notes and Protocols: Acy-738 for In Vitro HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Acy-738, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in in vitro settings. This document outlines the inhibitor's selectivity, a detailed protocol for conducting an in vitro HDAC6 inhibition assay, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to this compound
This compound is a highly selective, orally bioavailable inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] A primary substrate of HDAC6 is α-tubulin, a key component of microtubules.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can impact microtubule stability, cellular structure, and intracellular transport.[1][2] This targeted inhibition of HDAC6 makes this compound a valuable tool for investigating the biological functions of this enzyme and for the development of therapeutics targeting diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[3]
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against various HDAC isoforms, highlighting its selectivity for HDAC6.
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 1.7 | - |
| HDAC1 | 94 | ~55-fold |
| HDAC2 | 128 | ~75-fold |
| HDAC3 | 218 | ~128-fold |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols: In Vitro HDAC6 Inhibition Assay
This section details a generalized protocol for a fluorometric in vitro enzymatic assay to determine the inhibitory activity of this compound on HDAC6. This method is based on a two-step reaction where HDAC6 deacetylates a synthetic substrate, which is then cleaved by a developer to produce a fluorescent signal.[3]
Materials and Reagents
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
Developer solution (containing a protease like trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (excitation ~350-380 nm, emission ~440-460 nm)[7]
-
Positive control inhibitor (e.g., Tubacin)
Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare the following controls in separate wells of the 96-well plate:
-
No-Enzyme Control: Contains all reagents except the HDAC6 enzyme to measure background fluorescence.[3]
-
Vehicle Control: Contains the HDAC6 enzyme and the same concentration of DMSO as the test wells to determine 100% enzyme activity.[3]
-
Positive Inhibitor Control: Contains the HDAC6 enzyme and a known HDAC6 inhibitor to confirm assay performance.[3]
-
-
Add the diluted this compound solutions to the appropriate wells.
-
-
Enzyme Reaction:
-
Dilute the recombinant HDAC6 enzyme to the desired concentration in cold assay buffer.
-
Add the diluted HDAC6 enzyme to all wells except the no-enzyme control.
-
Add the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). This incubation time may need to be optimized.
-
-
Developer Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control))
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of HDAC6 activity, by fitting the data to a suitable non-linear regression model.[3]
-
Mandatory Visualizations
Signaling Pathway of HDAC6 Inhibition by this compound
Caption: Mechanism of this compound action on HDAC6 and α-tubulin.
Experimental Workflow for In Vitro HDAC6 Inhibition Assay
Caption: Step-by-step workflow for the HDAC6 inhibition assay.
References
- 1. nbinno.com [nbinno.com]
- 2. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Acy-738 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues and other common challenges encountered when working with Acy-738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Its primary mechanism of action involves inhibiting the enzymatic activity of HDAC6, which leads to an increase in the acetylation of its target proteins.[6] A key substrate of HDAC6 is α-tubulin, and inhibition by this compound results in increased α-tubulin acetylation, which can impact microtubule stability and axonal transport.[6][7][8][9] this compound shows significantly higher selectivity for HDAC6 over other HDAC isoforms, such as class I HDACs.[1][3][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies.[1][3][10][11] For in vivo applications, a stock solution in DMSO is typically diluted further with other vehicles.[10][11] It is practically insoluble in water.[1]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO.[1] For example, a stock solution of 10 mM in DMSO can be prepared.[12] It is crucial to use high-quality, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[1][13]
Q4: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[10]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store DMSO stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2][10]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Possible Cause 2: Insufficient mixing.
-
Possible Cause 3: Reached solubility limit.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in DMSO.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution with aqueous media for cell culture experiments.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Solution: this compound is insoluble in water.[1] When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain cell viability and prevent precipitation. Prepare fresh dilutions just before use and add them to the culture medium with gentle mixing.
-
Issue 3: Precipitation or phase separation in the formulation for in vivo studies.
-
Possible Cause: Improper mixing of components.
-
Solution: When preparing formulations for in vivo administration, add the solvents sequentially and ensure the solution is clear before adding the next component.[10][11] For example, in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally the saline.[2][10]
-
-
Possible Cause: Formulation instability.
-
Solution: Some formulations, especially those for immediate use, may not be stable for long-term storage. Prepare the formulation fresh before each experiment. If continuous dosing is required over an extended period, consider alternative formulations or administration routes, such as incorporating the compound into rodent chow.[2][7]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | ≥ 32 mg/mL[10] | ~118.39 mM[10] | Use of fresh, moisture-free DMSO is recommended.[1] |
| DMSO | 50 mg/mL[11] | ~184.99 mM[11] | Sonication is recommended.[11] |
| DMSO | 54 mg/mL[1] | ~199.78 mM[1] | |
| DMSO | 15 mg/mL[3] | ~55.5 mM | |
| Ethanol | 1 mg/mL[1] | ~3.7 mM | |
| Water | Insoluble[1] | - | |
| DMF | 10 mg/mL[3] | ~37 mM | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] | ~0.925 mM |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Achieved Solubility | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.70 mM)[10] | Intraperitoneal (i.p.) | [10][11] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (7.70 mM)[10] | Not specified | [10] |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (7.70 mM)[10] | Not specified | [10] |
| Rodent Chow | 0.625 mg of this compound per gram of chow | Oral | [7] |
| DMSO and PBS | Not specified | Intraperitoneal (i.p.) | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice
This protocol is based on a common formulation for achieving a clear solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix gently.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Use the formulation immediately after preparation.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 9. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. Ricolinostat | HDAC | Apoptosis | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acy-738 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Acy-738 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its mechanism centers on the enzymatic inhibition of HDAC6, which is a unique cytoplasmic, tubulin-associated deacetylase. The primary substrate of HDAC6 is α-tubulin, a key component of microtubules.[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin at the Lysine 40 (Lys40) residue.[2][5] This post-translational modification is crucial for regulating microtubule stability, axonal transport, and other cellular processes.[3][4][6] this compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, which minimizes off-target effects related to histone acetylation.[1][7]
Q2: What is the key biomarker to confirm this compound activity in vitro and in vivo?
The most reliable pharmacodynamic biomarker for this compound activity is the increased acetylation of α-tubulin.[7] This can be readily measured by Western blot analysis using an antibody specific for acetylated α-tubulin (Lys40). A dose-dependent increase in the acetylated α-tubulin signal relative to total α-tubulin or a loading control (e.g., GAPDH, β-actin) confirms target engagement and cellular potency. In vivo studies have successfully used increased α-tubulin acetylation in tissues like the brain and spinal cord to verify the biological activity of this compound.[1][2][8]
Q3: What is a recommended starting concentration range for in vitro experiments?
For initial in vitro experiments, a concentration range of 100 nM to 1 µM is a reasonable starting point. The IC50 of this compound for HDAC6 is in the low nanomolar range (approximately 1.5-1.7 nM in cell-free assays).[1][2][7] However, higher concentrations are typically required in cell-based assays to achieve a significant biological effect. For instance, induction of tubulin acetylation in HCT-116 cells was observed at 800 nM.[7] A full dose-response curve, typically ranging from 1 nM to 10 µM, is recommended to determine the optimal concentration (EC50) for your specific cell line and endpoint.
Q4: What dosages have been effective in preclinical in vivo models?
In mouse models, this compound has been administered intraperitoneally (i.p.) at dosages ranging from 5 mg/kg to 50 mg/kg.[1][2][9]
-
5 mg/kg: This dose has been shown to significantly increase α-tubulin acetylation in the brain and affect B cell differentiation.[1][2]
-
20 mg/kg: This dosage effectively reduced disease severity in a mouse model of Systemic Lupus Erythematosus (SLE).[2][9]
-
50 mg/kg: This higher dose has been used in models of multiple sclerosis and did not produce overt locomotor enhancement in wild-type mice.[2][10]
It is important to note that this compound has a rapid plasma half-life (around 12 minutes in mice), but it distributes quickly to tissues like the brain.[1] The optimal dose will depend on the animal model, disease context, and desired therapeutic effect.
Visual Guides
Figure 1. this compound Mechanism of Action Pathway.
Figure 2. Experimental workflow for optimizing this compound dosage in vitro.
Quantitative Data Summary
Table 1: this compound Selectivity and Potency
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
|---|---|---|---|
| HDAC6 | 1.7 | - | [1][2] |
| HDAC1 | 94 | ~55x | [2] |
| HDAC2 | 128 | ~75x | [2] |
| HDAC3 | 218 | ~128x |[2] |
Table 2: Example this compound In Vitro Cellular Activity
| Cell Line | Assay Type | Endpoint | Effective Concentration | Reference |
|---|---|---|---|---|
| HCT-116 | Western Blot | Tubulin Acetylation | 800 nM | [7] |
| RN46A-B14 | Western Blot | Tubulin Acetylation | 2.5 µM | [2] |
| 697 (Human ALL) | Cytotoxicity | IC50 (48 hrs) | 3390 nM (3.39 µM) |[2] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol details the most common method for verifying the pharmacodynamic effect of this compound.
-
Cell Culture and Treatment:
-
Seed cells at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a predetermined time (e.g., 8-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve the acetylation status.[11]
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[11]
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., load 20-30 µg of total protein per lane).
-
Separate proteins on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against acetylated α-tubulin (Lys40) (e.g., clone 6-11B-1) diluted in blocking buffer.[12]
-
Wash the membrane 3x for 10 minutes each with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
To normalize the data, strip the membrane and re-probe for total α-tubulin or a loading control like GAPDH.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[11]
-
Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated α-tubulin to total α-tubulin (or loading control) for each dose.
-
Troubleshooting Guide
Q: I am not observing an increase in acetylated α-tubulin after this compound treatment. What could be the issue?
A: This is a common issue that can arise from several factors. Follow this decision tree to diagnose the problem.
Figure 3. Logic diagram for troubleshooting lack of this compound effect.
Q: I am observing high cytotoxicity at concentrations where I expect to see specific HDAC6 inhibition. How can I address this?
A: High cytotoxicity can obscure the specific effects of HDAC6 inhibition.
-
Confirm Selectivity: At high concentrations (>5-10 µM), this compound may begin to inhibit Class I HDACs, which can lead to broader effects like cell cycle arrest and apoptosis.[2][13] Try to work within a concentration range that maximizes tubulin acetylation with minimal impact on histone acetylation (a marker of Class I HDAC inhibition).
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A significant increase in tubulin acetylation can often be observed within a few hours (e.g., 4-8 hours), which may be before significant cytotoxicity occurs.
-
Assess Cell Line Sensitivity: Different cell lines have varied sensitivities to HDAC inhibitors.[14] Your cell line may be particularly sensitive. Perform a detailed dose-response curve for viability (e.g., over 72 hours) to identify a non-toxic concentration range for your mechanistic studies.
Q: My in vivo results are not consistent with my in vitro data. What are potential reasons?
A: Discrepancies between in vitro and in vivo results are common in drug development and can be due to several factors related to pharmacokinetics and pharmacodynamics (PK/PD).
-
Bioavailability and Metabolism: this compound has a very short plasma half-life.[1] While it penetrates the brain, its concentration in the target tissue might not be sustained at a high enough level to replicate the continuous exposure of an in vitro experiment. Consider alternative dosing schedules (e.g., more frequent administration) or formulation strategies.
-
Target Engagement in Tissue: Confirm that the administered dose is sufficient to engage HDAC6 in the target tissue. It is crucial to collect tissue samples (e.g., tumor, brain) from a satellite group of animals and perform a Western blot to verify an increase in acetylated α-tubulin.
-
Complex Biological Environment: The in vivo microenvironment, including interactions with other cell types, the immune system, and the extracellular matrix, can significantly modulate the response to an HDAC6 inhibitor in ways that are not captured in a simple cell culture system.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 5. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 9. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Acy-738 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Acy-738 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected phenotypes that are inconsistent with selective HDAC6 inhibition. What could be the cause?
A1: While this compound is a potent and highly selective inhibitor of HDAC6, off-target effects can occur, particularly at higher concentrations.[1][2] Consider the following potential off-targets:
-
Class I HDACs: At concentrations significantly higher than the IC50 for HDAC6, this compound can inhibit HDAC1, HDAC2, and HDAC3.[1] This can lead to broader effects on histone acetylation and gene transcription.
-
MBLAC2: Chemoproteomic studies have identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target of hydroxamate-based HDAC inhibitors.[3] While this compound is considered highly selective for HDAC6, its close analog, ACY-775, inhibits MBLAC2 at nearly equipotent levels to HDAC6.[3] It is plausible that at high concentrations, this compound could also engage MBLAC2.
-
Histone Acetylation: High concentrations of this compound have been reported to alter histone H3 acetylation levels, suggesting an impact on enzymes other than HDAC6.[2]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using the lowest effective concentration of this compound to selectively inhibit HDAC6. A dose-response experiment measuring the acetylation of α-tubulin (a primary HDAC6 substrate) versus histone H3 can help determine the optimal concentration.[2]
-
Use a Secondary Selective HDAC6 Inhibitor: To confirm that the observed phenotype is due to HDAC6 inhibition, consider using a structurally different, highly selective HDAC6 inhibitor as a control.
-
Knockdown of HDAC6: Use siRNA or shRNA to specifically knockdown HDAC6 and see if this phenocopies the effects of this compound.
Q2: I am observing increased extracellular vesicle (EV) accumulation after this compound treatment. Is this an expected on-target effect?
A2: This is likely an off-target effect. While some HDAC inhibitors like Tubacin have been linked to exosome biogenesis, this effect was found to be independent of HDAC6.[3] A study comparing the highly selective HDAC6 inhibitor this compound with the dual HDAC6/MBLAC2 inhibitor ACY-775 showed that only ACY-775 led to a significant accumulation of extracellular vesicles.[3] This suggests that the inhibition of MBLAC2, not HDAC6, is responsible for this phenotype. If you observe EV accumulation, it may indicate that your this compound concentration is high enough to inhibit MBLAC2.
Troubleshooting Steps:
-
Lower this compound Concentration: Reduce the concentration of this compound to a range where it is highly selective for HDAC6.
-
MBLAC2 Knockdown: Use siRNA or shRNA against MBLAC2 to see if it replicates the observed phenotype, which would confirm the involvement of this off-target.[3]
Q3: My cancer cell line is undergoing apoptosis after this compound treatment. Is this solely due to HDAC6 inhibition?
A3: While HDAC6 inhibition can contribute to anti-cancer effects, this compound-induced apoptosis in some cancer cells, such as diffuse large B-cell lymphoma, has been linked to the acetylation of the non-histone protein p53.[4] This suggests a more complex mechanism than just the hyperacetylation of α-tubulin. Furthermore, at high concentrations (e.g., 10 μM), this compound can induce cell death comparable to broader-spectrum HDAC inhibitors.[1][5][6]
Troubleshooting Steps:
-
Analyze p53 Acetylation: If your cell line expresses wild-type p53, perform a western blot to check the acetylation status of p53 after this compound treatment.
-
Dose-Response for Cytotoxicity: Determine the IC50 for cytotoxicity in your cell line and compare it to the IC50 for HDAC6 inhibition (α-tubulin acetylation). A large difference may suggest off-target cytotoxic effects.
-
Use Apoptosis Inhibitors: Co-treat with inhibitors of apoptosis (e.g., a pan-caspase inhibitor like Z-VAD-FMK) to see if this rescues the cell death phenotype, which can help to confirm the apoptotic pathway's involvement.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity over HDAC6 | Reference |
| HDAC6 | 1.7 | - | [1][7] |
| HDAC1 | 94 | ~55x | [1] |
| HDAC2 | 128 | ~75x | [1] |
| HDAC3 | 218 | ~128x | [1] |
Table 2: Chemoproteomic Affinity Data for this compound and Related Compounds
| Compound | Target | Apparent Dissociation Constant (pKdapp) | Reference |
| This compound | HDAC6 | 6.7 | [3] |
| ACY-775 | HDAC6 | 6.4 | [3] |
| ACY-775 | MBLAC2 | Not specified, but nearly equipotent to HDAC6 | [3] |
Experimental Protocols
1. Protocol: Determining On-Target vs. Off-Target Acetylation
This protocol allows for the differentiation of HDAC6 inhibition from Class I HDAC inhibition in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a positive control for Class I HDAC inhibition (e.g., MS-275) for 6-24 hours. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies for:
-
Acetylated α-tubulin (HDAC6 target)
-
Total α-tubulin (loading control)
-
Acetylated Histone H3 (Class I HDAC target)
-
Total Histone H3 (loading control)
-
GAPDH or β-actin (loading control)
-
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Analysis: Quantify band intensities. A selective HDAC6 inhibitor should show a significant increase in acetylated α-tubulin at lower concentrations with minimal change in acetylated Histone H3. An increase in acetylated Histone H3 at higher concentrations indicates off-target Class I HDAC inhibition.
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its targets in intact cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze for the presence of HDAC6 and potential off-targets (e.g., HDAC1) by western blot.
-
Analysis: Ligand binding stabilizes the target protein, resulting in it remaining soluble at higher temperatures. A shift in the melting curve to the right for HDAC6 upon this compound treatment indicates target engagement. The absence of a shift for other proteins can confirm selectivity.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: On-target and potential off-target pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting ACY-738 Delivery In Vivo
Welcome to the technical support center for ACY-738, a potent and selective HDAC6 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound in vivo and troubleshooting common issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter with this compound in your in vivo studies, providing direct answers and actionable solutions.
1. Formulation and Solubility
Question: I am having trouble dissolving this compound for in vivo administration. What is the recommended solvent and formulation?
Answer:
This compound is poorly soluble in water.[1] Therefore, a multi-component vehicle system is typically required for in vivo delivery. The choice of vehicle can significantly impact the compound's stability, bioavailability, and potential for local irritation at the injection site.
Recommended Formulations:
-
For Intraperitoneal (i.p.) Injection: A common and effective vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] A widely used formulation is a 10/40/5/45 ratio of DMSO/PEG300/Tween-80/saline.[2][3] It is crucial to dissolve the this compound in DMSO first before sequentially adding the other components. Another option involves 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[2][4]
-
For Oral Administration: To avoid the stress of repeated injections, especially in long-term studies, this compound can be formulated into rodent chow.[5] This method has been shown to achieve therapeutic levels in both plasma and brain.[5]
Troubleshooting Tips:
-
Precipitation: If you observe precipitation after adding aqueous components, try gently warming the solution or using sonication to aid dissolution.[3] Ensure the initial DMSO stock is not moisture-laden, as this can reduce solubility.[1]
-
High Concentration Issues: If you require a higher concentration of this compound and are seeing precipitation, you may need to adjust the ratios of the co-solvents in your vehicle. Increasing the proportion of PEG300 or trying alternative solubilizing agents could be beneficial.
2. Dosing and Administration
Question: What is a typical dose range for this compound in mice, and which administration route is most effective?
Answer:
The optimal dose and administration route for this compound depend on the specific research question, the animal model, and the target tissue.
Commonly Used Doses and Routes:
-
Intraperitoneal (i.p.) Injection: Doses ranging from 5 mg/kg to 50 mg/kg have been used in mice.[1][2][4] A dose of 5 mg/kg has been shown to significantly increase α-tubulin acetylation in the brain.[1][4] Higher doses, such as 20 mg/kg, have been used in models of systemic lupus erythematosus and multiple sclerosis.[2][6][7][8]
-
Oral Administration (in chow): A formulation designed to deliver approximately 100 mg/kg per day has been successfully used in Alzheimer's disease mouse models.[5] This method provides sustained exposure and avoids injection-related stress.[5]
Troubleshooting Inconsistent Results:
-
Short Half-Life: this compound has a very short plasma half-life of about 12 minutes when administered via i.p. injection.[1] For studies requiring sustained target engagement, consider twice-daily injections or switching to oral administration via medicated chow.[5]
-
Animal Stress: Repeated i.p. injections can cause stress to the animals, potentially impacting experimental outcomes. If your study is sensitive to stress, oral administration is a preferable alternative.[5]
-
Vehicle Controls: Always include a vehicle-only control group to account for any effects of the solvent mixture on the phenotype being studied.
3. Pharmacokinetics and Brain Penetration
Question: Does this compound cross the blood-brain barrier (BBB)? What are its pharmacokinetic properties?
Answer:
Yes, this compound is brain penetrant.[1][9] Despite its rapid elimination from plasma, it distributes quickly to the brain, leading to comparable drug exposure in the central nervous system (CNS) and peripheral tissues.[1]
Pharmacokinetic Profile:
| Parameter | Value | Administration Route | Species | Reference |
| Plasma Half-Life | ~12 minutes | i.p. | Mouse | [1] |
| Time to Max Plasma Conc. (Tmax) | 0.083 hours | i.p. (5 mg/kg) | Mouse | [2][4] |
| Max Plasma Concentration (Cmax) | 1310 ng/mL | i.p. (5 mg/kg) | Mouse | [2][4] |
| Oral Half-Life | 2.2 hours | Oral (10 mg/kg) | Rat | [5] |
| Oral Cmax | 212 ng/mL | Oral (10 mg/kg) | Rat | [5] |
Troubleshooting Brain Target Engagement:
-
Confirming CNS Effects: To verify that this compound is reaching its target in the brain, it is recommended to measure the acetylation of its primary substrate, α-tubulin, in brain tissue lysates via Western blot.[5] A significant increase in acetylated α-tubulin indicates successful target engagement.
-
Timing of Tissue Collection: Due to the rapid pharmacokinetics, the timing of tissue collection relative to the last dose is critical for accurately assessing target modulation.
4. Off-Target Effects and Selectivity
Question: How selective is this compound for HDAC6? Are there potential off-target effects I should be aware of?
Answer:
This compound is a highly selective inhibitor of HDAC6.[1] It exhibits 60- to 1500-fold greater selectivity for HDAC6 over Class I HDACs.[1] However, at higher concentrations, some off-target activity may be observed.
Selectivity Profile:
| Target | IC50 | Reference |
| HDAC6 | 1.7 nM | [1][4] |
| HDAC1 | 94 nM | [4] |
| HDAC2 | 128 nM | [4] |
| HDAC3 | 218 nM | [4] |
Troubleshooting Unexpected Phenotypes:
-
Dose-Dependent Effects: If you observe unexpected phenotypes, particularly at higher doses, consider the possibility of off-target effects due to the inhibition of other HDAC isoforms.[4][10] It may be beneficial to perform a dose-response study to identify the lowest effective dose that maintains selectivity.
-
Histone Acetylation: To assess off-target Class I HDAC inhibition, you can measure the acetylation of histones (e.g., Histone H3) in your tissue or cell lysates.[11] A significant increase in histone acetylation would suggest off-target activity.
-
MBLAC2 as a Potential Off-Target: Recent studies have identified MBLAC2 as a potential off-target for some hydroxamic acid-based HDAC inhibitors.[12] While this compound appears to be highly selective for HDAC6, it is a factor to consider if anomalous results are obtained.[12]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 10 mL/kg).
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing. For example, to make a final solution of 2 mg/mL, you can prepare a 20 mg/mL stock in DMSO.[3]
-
Sequential Addition of Solvents:
-
In a new sterile tube, add the required volume of your this compound DMSO stock (this will be 10% of your final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution and vortex thoroughly until the mixture is homogeneous.
-
Add Tween-80 (5% of the final volume) and vortex again.
-
Finally, add sterile saline (45% of the final volume) to reach the final desired volume and concentration. Vortex thoroughly.
-
-
Final Formulation Check: The final solution should be clear.[2] If any precipitation is observed, gentle warming or brief sonication may be used to aid dissolution.
-
Storage: It is recommended to prepare the dosing solution fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Acy-738 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acy-738 in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For short-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C and use them within one month to prevent potential loss of potency.[1][2] For long-term storage, it is advisable to store the solution at -80°C, which can extend the stability for up to two years.[3][4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: How can I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to use high-purity, anhydrous DMSO as water content can promote the degradation of compounds in solution.[5] Ensure the powder is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve a specific mass of this compound in the appropriate volume of anhydrous DMSO.
Q3: Are there any signs of degradation I should look for in my this compound DMSO stock solution?
A3: Visual signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable way to assess the stability and integrity of your this compound stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can quantify the amount of intact this compound and detect the presence of any degradation products.
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound.[1] The best practice is to prepare single-use aliquots of your stock solution. This ensures that you are using a fresh, uncompromised sample for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using this compound. | Degradation of this compound in the DMSO stock solution due to improper storage or handling. | 1. Prepare fresh this compound stock solution in anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles. 3. Verify the stability of your stock solution using the experimental protocol provided below. |
| Precipitate observed in the this compound stock solution after thawing. | The solubility limit may have been exceeded, or the compound is degrading. | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is best to discard the stock and prepare a fresh one. Consider preparing a lower concentration stock solution. |
| Loss of this compound potency over a shorter period than expected. | The DMSO used may have absorbed moisture, or the storage temperature was not consistently maintained at -20°C. | 1. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. 2. Ensure your -20°C freezer maintains a stable temperature. 3. For critical long-term experiments, consider storing aliquots at -80°C. |
Quantitative Data Summary
The stability of this compound in DMSO at -20°C as recommended by various suppliers is summarized below. It is important to note that these are general guidelines, and for rigorous quantitative assessment, experimental validation is recommended.
| Storage Temperature | Solvent | Recommended Duration of Use | Source |
| -20°C | DMSO | Within 1 month | AdooQ Bioscience[1] |
| -20°C | DMSO | Up to 1 year | MedChemExpress[3][4] |
| -80°C | DMSO | Up to 2 years | MedChemExpress[3][4] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO at -20°C
This protocol provides a framework for researchers to experimentally determine the stability of this compound in DMSO under their specific laboratory conditions.
1. Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve the powder in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
2. Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed, light-protected vials (e.g., amber glass vials).
-
Prepare enough aliquots for all the time points you wish to test.
-
Store the aliquots at -20°C.
3. Time-Point Analysis:
-
Designate time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
-
At each time point, retrieve one aliquot from the -20°C freezer.
4. Sample Preparation for Analysis:
-
For the "Day 0" sample, immediately after preparation, dilute a small amount of the stock solution to a working concentration suitable for your analytical instrument (e.g., 1 µM in a 50:50 acetonitrile:water mixture).
-
For subsequent time points, thaw an aliquot and prepare the sample for analysis in the same manner.
5. Analytical Method:
-
Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate this compound from potential degradation products.
6. Data Analysis:
-
Determine the peak area of the this compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100
-
Plot the % Remaining versus time to generate a stability profile.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Acy-738 and Western Blotting
Welcome to the technical support center for researchers utilizing Acy-738. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Western blotting experiments with this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a cytoplasmic enzyme that removes acetyl groups from various proteins, with α-tubulin being a primary substrate. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which can impact microtubule stability and various cellular processes.[4][5] this compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly at lower concentrations.[3]
Q2: What is the expected outcome of this compound treatment on a Western blot?
The primary and most direct effect of this compound treatment that can be visualized by Western blot is a significant increase in the acetylation of α-tubulin at lysine (B10760008) 40.[4] Therefore, you should expect to see a stronger band for acetylated α-tubulin in your this compound-treated samples compared to your vehicle-treated controls. The total α-tubulin levels should remain unchanged. At higher concentrations, this compound may also inhibit class I HDACs, which could lead to an increase in histone acetylation (e.g., on Histone H3).[6]
Q3: At what concentrations should I use this compound in my cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and the desired experimental outcome. However, based on published studies, a concentration range of 10 nM to 100 nM is often sufficient to induce a significant increase in α-tubulin acetylation with minimal off-target effects on histone acetylation.[7] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific model system. High concentrations of this compound (e.g., 10 µM) have been reported to induce cell death.[1]
Q4: How long should I treat my cells with this compound before lysis?
An increase in α-tubulin acetylation can be observed as early as 30 minutes after treatment with HDAC inhibitors.[8][9] However, for a robust and consistent effect, a treatment duration of 4 to 24 hours is commonly used in cell culture experiments.[4][10] A time-course experiment is advisable to determine the optimal treatment duration for your specific research question.
Troubleshooting Guide for Inconsistent Western Blot Results
This guide addresses common issues that can lead to inconsistent or unexpected Western blot results when working with this compound.
Problem 1: Weak or No Signal for Acetylated α-Tubulin
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and time-course (e.g., 4h, 8h, 16h, 24h) experiment to identify the optimal conditions for your cell line. |
| Inefficient Protein Extraction and Preservation of Acetylation | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) and protease inhibitors to prevent deacetylation and degradation of your target protein during sample preparation. A common lysis buffer is RIPA buffer supplemented with these inhibitors. |
| Poor Antibody Performance | Ensure you are using an antibody specifically validated for detecting acetylated α-tubulin (Lys40). Check the manufacturer's datasheet for recommended dilutions and incubation conditions. Consider trying an antibody from a different vendor if issues persist. |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) based on the molecular weight of α-tubulin (~55 kDa). |
| Inactive this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working dilutions for each experiment. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is generally preferred. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specific binding. |
| Membrane Drying Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps. |
Problem 3: Inconsistent Loading Control
| Possible Cause | Recommended Solution | | Loading Control Expression Affected by Treatment | The expression of some housekeeping proteins can be affected by experimental conditions, including treatment with HDAC inhibitors. It is crucial to validate your loading control.[11] | | Uneven Protein Loading | Ensure accurate protein quantification of your lysates using a reliable method (e.g., BCA assay). Load equal amounts of total protein in each lane. | | Pipetting Errors | Use calibrated pipettes and take care to load samples accurately and consistently. |
Validation of Loading Controls:
Before relying on a housekeeping protein as a loading control, it is essential to validate its stable expression across your experimental conditions.
-
Run a preliminary Western blot: Load equal amounts of protein from your vehicle- and this compound-treated samples.
-
Probe with different loading control antibodies: Test common housekeeping proteins such as GAPDH, β-actin, and total α-tubulin.
-
Analyze the band intensities: The ideal loading control will show consistent band intensity across all lanes, irrespective of this compound treatment.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies. Note that the exact fold-change can vary between cell lines and experimental setups.
Table 1: Dose-Response of this compound on α-Tubulin Acetylation (In Vitro)
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (approx.) |
| Mesangial Cells | 5 nM | 24 hours | Significant increase |
| HCT-116 | 800 nM | Not Specified | Induces tubulin acetylation |
| RN46A-B14 | 2.5 µM | Not Specified | Increases acetylated fraction |
| N2a | 3 µM | Not Specified | Significant increase |
Table 2: Time-Course of HDAC Inhibitor Effect on α-Tubulin Acetylation (In Vitro)
| Cell Line | HDAC Inhibitor | Concentration | Time Point | Observation |
| 293T or NIH-3T3 | TSA | Various | 30 min | Increased tubulin acetylation |
| 293T or NIH-3T3 | TSA | Various | 1 hour | Sustained increase |
| 293T or NIH-3T3 | TSA | Various | 4 hours | Sustained increase |
Table 3: this compound Effects on Tubulin Acetylation (In Vivo)
| Animal Model | This compound Dosage | Treatment Duration | Observed Effect on Acetylated α-Tubulin |
| C57/Bl6 mice | 100 mg/kg/day | 1 month | 1.5-fold increase in the brain[12] |
| APP/PS1 mice | 100 mg/kg in chow | 21 days | Significantly elevated levels in the cortex |
Experimental Protocols
Key Experiment: Western Blot for Acetylated α-Tubulin
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary.
1. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and HDAC inhibitors (e.g., 10 mM Sodium Butyrate, 5 µM Trichostatin A).
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetylated α-tubulin (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the loading control signal.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding Pitfalls of Internal Controls: Validation of Reference Genes for Analysis by qRT-PCR and Western Blot throughout Rat Retinal Development | PLOS One [journals.plos.org]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: ACY-738 Brain Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain bioavailability of ACY-738, a potent and selective histone deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Its primary mechanism of action is the potent and selective inhibition of the HDAC6 enzyme, which plays a crucial role in various cellular processes by deacetylating proteins like α-tubulin.[2] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which is important for microtubule stability and cellular structure.[2] This targeted inhibition is believed to be advantageous for therapeutic applications as it may minimize off-target effects associated with broader HDAC inhibition.[2]
Q2: What are the known challenges with the brain bioavailability of HDAC inhibitors in general?
A significant hurdle in the development of HDAC inhibitors for central nervous system (CNS) disorders is their often poor permeability across the blood-brain barrier (BBB).[3][4] This is frequently due to the presence of polar chemical groups, such as hydroxamic acid, which are necessary for their inhibitory activity but hinder passage through the lipophilic BBB.[3] Consequently, high doses are often required to achieve therapeutic concentrations in the brain, which can lead to peripheral side effects.[5]
Q3: How does this compound's brain bioavailability compare to other HDAC inhibitors?
This compound was specifically developed to have improved brain bioavailability compared to other HDAC6 inhibitors like Tubastatin A.[6][7] While many HDAC inhibitors exhibit limited brain penetration, this compound has demonstrated the ability to rapidly distribute to the brain, achieving a total drug exposure in the CNS comparable to that of peripheral tissues.[8] It has a reported brain-to-plasma ratio of 1.22, indicating good penetration into the brain.[9]
Q4: What is the primary signaling pathway affected by this compound in the brain?
In the brain, this compound primarily affects the HDAC6 signaling pathway. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, with α-tubulin being a major substrate.[10] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin. This is significant because acetylated α-tubulin is associated with stabilized microtubules, which are essential for proper axonal transport, a process often impaired in neurodegenerative diseases.[11]
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and improving axonal transport.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected α-tubulin acetylation in the brain after this compound administration.
-
Possible Cause 1: Suboptimal Dosing or Administration Route.
-
Recommendation: this compound has poor pharmacokinetic properties and a short plasma half-life of about 12 minutes.[8][9] Therefore, intravenous (IV) or intraperitoneal (IP) administration is often recommended for in vivo studies.[9] For oral administration, this compound has been formulated in chow.[12][13] Ensure the dosage and route are appropriate for your experimental model and research question. A single IP injection of 5 mg/kg has been shown to significantly increase α-tubulin acetylation in whole-brain lysates.[7]
-
-
Possible Cause 2: Timing of Tissue Collection.
-
Recommendation: Due to its rapid elimination from plasma, the timing of brain tissue collection post-administration is critical.[8] Peak plasma concentrations are reached quickly.[14] Consider a time-course experiment to determine the optimal window for observing maximum α-tubulin acetylation in your model. Studies have shown increased acetylation at 30 minutes, 1 hour, and 4 hours post-injection.[7]
-
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux.
-
Recommendation: While this compound has good brain penetration, some HDAC inhibitors can be substrates for efflux transporters like P-glycoprotein at the BBB. If inconsistent results persist, consider co-administration with a P-gp inhibitor in a pilot study to assess if efflux is a contributing factor.
-
Issue 2: High variability in behavioral outcomes in animal models.
-
Possible Cause 1: Insufficient Drug Exposure in the Brain.
-
Recommendation: Confirm target engagement in the brain by measuring acetylated α-tubulin levels in a subset of animals from your behavioral cohort. This will help correlate the behavioral phenotype with the molecular action of this compound in the CNS.
-
-
Possible Cause 2: Off-target Effects at Higher Doses.
-
Recommendation: Although this compound is highly selective for HDAC6, at higher concentrations, it can inhibit other HDACs.[14] This could lead to confounding effects. It is crucial to use the lowest effective dose that demonstrates target engagement (increased α-tubulin acetylation) without significant inhibition of other HDACs.
-
-
Possible Cause 3: Environmental or Procedural Stressors.
-
Recommendation: Behavioral tests are sensitive to environmental factors. Ensure consistent handling, housing, and testing conditions for all animals to minimize variability.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 1.7 | - |
| HDAC1 | 94 | ~55-fold |
| HDAC2 | 128 | ~75-fold |
| HDAC3 | 218 | ~128-fold |
| Data sourced from Cayman Chemical and MedchemExpress.[1][14] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| Plasma Half-life | 12 minutes | Mouse | Intraperitoneal |
| Brain-to-Plasma Ratio | 1.22 | Mouse | Not specified |
| Max Plasma Concentration (Cmax) | 1310 ng/mL | Mouse | 5 mg/kg, route not specified |
| Time to Cmax (Tmax) | 0.083 hours | Mouse | 5 mg/kg, route not specified |
| Data compiled from various sources.[8][9][14] |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of α-Tubulin Acetylation in Mouse Brain
-
Animal Model: Male NIH Swiss mice.[9]
-
This compound Preparation: Dissolve this compound in a vehicle suitable for the chosen administration route (e.g., DMSO followed by dilution in PBS for IP injection).
-
Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 5 mg/kg.[7]
-
Time Points: Euthanize mice at 30 minutes, 1 hour, and 4 hours post-injection.[7]
-
Tissue Collection: Immediately perfuse animals with ice-cold PBS, dissect the whole brain, and snap-freeze in liquid nitrogen.
-
Western Blot Analysis:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin.
-
Use a loading control such as GAPDH or β-actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the acetylated α-tubulin signal to total α-tubulin.
-
Caption: Workflow for assessing α-tubulin acetylation in the mouse brain after this compound treatment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jett.labosfor.com [jett.labosfor.com]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | springermedicine.com [springermedicine.com]
- 12. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Overcoming poor pharmacokinetics of Acy-738 in studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetics of Acy-738 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: The primary pharmacokinetic challenges of this compound are its short plasma half-life and rapid metabolism. Following intraperitoneal (IP) injection in mice, this compound has a very short plasma half-life of approximately 12 minutes.[1] Oral administration in rats results in a longer but still relatively short half-life of 2.2 hours.[2] This rapid clearance is mainly due to the metabolic conversion of the active hydroxamic acid to an inactive carboxylic acid metabolite.
Q2: How can I overcome the short half-life of this compound in my in vivo experiments?
A2: To maintain therapeutic levels of this compound in vivo, a continuous administration method is recommended over bolus injections. A rodent chow-based formulation has been successfully used to provide sustained exposure.[2] This method avoids the stress of repeated injections and helps to maintain consistent plasma and brain concentrations of the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][3] Its mechanism of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of its primary substrate, α-tubulin.[4][5] This hyperacetylation of α-tubulin can affect microtubule stability and dynamics, influencing various cellular processes. At higher concentrations, this compound may also inhibit class I HDACs.[6]
Q4: What are the downstream effects of HDAC6 inhibition by this compound?
A4: Inhibition of HDAC6 by this compound and the subsequent increase in α-tubulin acetylation can impact several signaling pathways. These include pathways related to cell survival and proliferation such as MAPK/ERK and PI3K/AKT.[7][8] In the context of neurodegenerative diseases, HDAC6 inhibition has been shown to be involved in pathways related to axonal transport and protein degradation.[9]
Troubleshooting Guides
In Vivo Studies: Formulation and Administration
Issue: Rapid clearance of this compound leading to suboptimal exposure in long-term studies.
Solution:
-
Rodent Chow Formulation: For chronic studies, incorporating this compound into rodent chow is the most effective strategy for sustained delivery. A common approach is to use a diet formulated to deliver a specific dose based on the average daily food consumption of the animals.[2]
-
Continuous Infusion: While more technically demanding, continuous infusion via osmotic pumps can provide the most stable and continuous drug exposure.
Issue: Choosing the right vehicle for intraperitoneal (IP) or intravenous (IV) injections.
Solution:
This compound is soluble in DMSO, but the final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A commonly used vehicle for IP injection is a mixture of DMSO, PEG300, Tween-80, and saline.[10][11]
Table 1: this compound In Vivo Formulation and Administration Protocols
| Administration Route | Vehicle/Formulation | Dosage Range | Study Duration | Reference |
| Intraperitoneal (IP) | DMSO, PBS | 5-20 mg/kg | Daily for several weeks | [12][13] |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5-20 mg/kg | Daily | [10][11] |
| Oral (in chow) | Harlan Teklad diet 7012 with 0.625 mg/g this compound | 100 mg/kg/day | 21 days | [2] |
In Vitro Studies: Cell-Based Assays
Issue: Inconsistent results in cell-based assays.
Solution:
-
Compound Solubility: Ensure this compound is fully dissolved. It is soluble in DMSO at high concentrations. Prepare a concentrated stock and dilute it in culture media, ensuring the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.[14][15]
-
Cell Density and Passage Number: Use a consistent cell density and passage number for all experiments, as these factors can influence cellular response to HDAC inhibitors.[14]
-
Incubation Time: The time required to observe an effect can vary. Changes in tubulin acetylation can be seen within a few hours (e.g., 6-24 hours), while phenotypic changes may require longer incubations (24-72 hours).[15]
Issue: How to confirm target engagement of this compound in cells?
Solution:
The most reliable way to confirm HDAC6 target engagement is to measure the acetylation of its primary substrate, α-tubulin. This can be done using Western blotting with an antibody specific for acetylated α-tubulin (e.g., at lysine (B10760008) 40).[4][15]
Quantitative Data Summary
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) | Reference |
| Mouse | Intraperitoneal (IP) | 5 | 1310 | 0.083 | 0.2 h (12 min) | [1][16] |
| Rat | Oral (PO) | 10 | 212 | - | 2.2 h | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
To prepare the final injection solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the required volume of the this compound stock solution to the PEG300 and mix well.
-
Add the Tween-80 and mix again.
-
Finally, add the saline to reach the final volume.
-
The final concentration of this compound should be calculated based on the desired dose and the injection volume (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL).
Protocol 2: Western Blot for α-Tubulin Acetylation
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40) and a loading control antibody (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the acetylated α-tubulin bands and normalize to the loading control.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: Workflow for selecting this compound formulation based on study duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Acy-738 Versus a Field of Contenders: An In Vitro Comparison of HDAC6 Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of histone deacetylase 6 (HDAC6) presents a promising therapeutic avenue for a range of diseases, from cancer to neurodegenerative disorders. Acy-738 has emerged as a potent and selective HDAC6 inhibitor. This guide provides an objective in vitro comparison of this compound with other notable HDAC6 inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for future research.
Performance Snapshot: this compound in the Context of Other HDAC6 Inhibitors
This compound demonstrates high potency and selectivity for HDAC6 in various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized HDAC6 inhibitors against HDAC6 and other HDAC isoforms, offering a clear comparison of their potency and selectivity profiles.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference(s) |
| This compound | 1.7 | 94 | 128 | 218 | ~55-fold | [1][2] |
| ACY-775 | 7.5 | >1000 | >1000 | >1000 | >133-fold | [3] |
| Tubastatin A | 18 | >1000 | >1000 | >1000 | >55-fold | [3] |
| Ricolinostat (ACY-1215) | 5 | 57 | 61 | 68 | ~11-fold | [4] |
| T-518 | 4.6 | >10000 | >10000 | >10000 | >2173-fold | [4] |
| QTX125 | <10 | - | - | - | Highly Selective | [5] |
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented here is a compilation from multiple sources for comparative purposes.
Delving into the Data: Experimental Methodologies
The in vitro evaluation of HDAC6 inhibitors typically involves biochemical and cell-based assays to determine potency, selectivity, and cellular activity.
Biochemical Assays: Gauging Direct Enzyme Inhibition
Fluorometric assays are a common method to determine the IC50 values of HDAC inhibitors. These assays measure the enzymatic activity of purified recombinant HDAC proteins.
Representative Protocol: Fluorometric HDAC Enzyme Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test inhibitors (e.g., this compound) and a known pan-HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the purified HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Biochemical Assay Workflow for HDAC Inhibitor IC50 Determination.
Cellular Assays: Assessing Target Engagement in a Biological Context
Western blotting is a widely used technique to confirm the cellular activity of HDAC6 inhibitors by measuring the acetylation status of its primary cytosolic substrate, α-tubulin.
Representative Protocol: Western Blot for α-Tubulin Acetylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, SH-SY5Y) to an appropriate confluency.
-
Treat the cells with various concentrations of the HDAC6 inhibitor (e.g., this compound) or vehicle (DMSO) for a specified duration (e.g., 24 hours). Include a positive control (e.g., a known HDAC6 inhibitor) and a negative control (e.g., an inhibitor of a different HDAC class).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal to determine the relative increase in acetylation.
-
The Central Role of HDAC6: A Signaling Pathway Perspective
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating various cellular processes by removing acetyl groups from non-histone proteins. Its most well-characterized substrate is α-tubulin, a key component of microtubules. The deacetylation of α-tubulin by HDAC6 influences microtubule stability and dynamics, thereby impacting cellular functions such as cell migration, protein trafficking, and cell-cell interactions. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is associated with stabilized microtubules.
HDAC6 Signaling Pathway and the Impact of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 4. EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acy-738 and Tubastatin A: Efficacy as Selective HDAC6 Inhibitors
In the landscape of epigenetic modulators, selective histone deacetylase 6 (HDAC6) inhibitors have emerged as promising therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer. Among the frontrunners in this class of compounds are Acy-738 and Tubastatin A. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigative endeavors.
Mechanism of Action and Selectivity
Both this compound and Tubastatin A exert their therapeutic effects by selectively inhibiting HDAC6, a unique cytoplasmic enzyme that primarily deacetylates non-histone proteins.[1] A key substrate of HDAC6 is α-tubulin, and its deacetylation is crucial for microtubule dynamics, intracellular trafficking, and protein degradation pathways.[2][3] By inhibiting HDAC6, these compounds lead to the hyperacetylation of α-tubulin, which can restore impaired axonal transport and promote the clearance of protein aggregates, mechanisms implicated in the pathology of several neurodegenerative diseases.[2][4][5]
While both are potent HDAC6 inhibitors, their selectivity profiles against other HDAC isoforms vary. This compound demonstrates high selectivity for HDAC6 with an IC50 value of 1.7 nM.[6][7] It shows significantly less activity against class I HDACs.[6] Tubastatin A is also a potent and selective HDAC6 inhibitor, with an IC50 of 11 nM for human HDAC6.[8] However, some studies suggest that at higher concentrations, Tubastatin A may exhibit off-target effects and inhibit other HDACs and sirtuins.[9][10]
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and Tubastatin A from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | HDAC6 | 1.7 | - | Cell-free enzymatic assay | [6] |
| HDAC1 | 94 | - | Cell-free enzymatic assay | [7] | |
| HDAC2 | 128 | - | Cell-free enzymatic assay | [7] | |
| HDAC3 | 218 | - | Cell-free enzymatic assay | [7] | |
| Tubastatin A | HDAC6 | 11 | - | Cell-free enzymatic assay | [8] |
| TNF-α release | 272 | THP-1 macrophages | Cellular assay | [8] | |
| IL-6 release | 712 | THP-1 macrophages | Cellular assay | [8] | |
| Nitric oxide secretion | 4200 | Raw 264.7 macrophages | Cellular assay | [8] |
Table 2: Preclinical Efficacy in Neurodegenerative Disease Models
| Compound | Disease Model | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Alzheimer's Disease | APP/PS1 mice | 100 mg/kg (chow) | Rescued axonal transport deficits, reduced p-tau levels, improved memory. | [4] |
| Multiple Sclerosis | EAE mice | 20 mg/kg (i.p.) | Delayed disease onset, reduced severity, and increased short-term memory. | [11][12] | |
| Amyotrophic Lateral Sclerosis (ALS) | mSOD1-G93A mice | - | Increased tubulin acetylation in the spinal cord, reduced motor neuron degeneration in female mice. | [13][14] | |
| Tubastatin A | Alzheimer's Disease | APP/PS1 mice | 25 mg/kg (i.p.) | Ameliorated memory deficits, reduced Aβ deposition. | [4] |
| Tauopathy | - | - | Improved memory and reduced total tau levels. | [11] | |
| Stroke | - | - | Alleviated brain infarction and functional deficits. | [3] |
Table 3: Preclinical Efficacy in Other Disease Models
| Compound | Disease Model | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Systemic Lupus Erythematosus (SLE) | NZB/W mice | 5 or 20 mg/kg (i.p.) | Reduced proteinuria and anti-dsDNA production. | [7][15] |
| Tubastatin A | Rheumatoid Arthritis | Collagen-induced arthritis DBA1 mice | 30 mg/kg (i.p.) | Significantly attenuated clinical scores (~70% inhibition). | [8] |
| Osteoarthritis | Mouse model | - | Ameliorated osteoarthritis and inhibited HDAC6 expression in chondrocytes. | [16] | |
| Glioblastoma | - | - | Enhanced temozolomide-induced apoptosis and reversed the malignant phenotype. | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Tubastatin A, as well as a general workflow for evaluating HDAC6 inhibitor efficacy.
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 13. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of ACY-738 in a New ALS Disease Model: A Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of ACY-738, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in a new preclinical model of Amyotrophic Lateral Sclerosis (ALS). It offers an objective comparison with standard-of-care treatments, supported by synthesized experimental data from established models, and details the necessary protocols for rigorous evaluation.
Introduction: The Rationale for HDAC6 Inhibition in ALS
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] A key pathological feature implicated in ALS is the disruption of axonal transport, the process responsible for moving essential components like mitochondria and proteins along the long neuronal axons.[3]
HDAC6 is a cytoplasmically located enzyme that removes acetyl groups from non-histone proteins.[4] One of its primary targets is α-tubulin, a core component of microtubules, which are the "highways" for axonal transport.[3][5][6] In neurodegenerative conditions, HDAC6 activity is often dysregulated, leading to hypo-acetylated, unstable microtubules and impaired axonal transport.[5][6]
This compound is a potent, brain-penetrant, selective HDAC6 inhibitor.[7][8] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is hypothesized to stabilize microtubules, restore axonal transport, and ultimately protect motor neurons from degeneration.[1][2][5][6] This mechanism provides a strong therapeutic rationale for its evaluation in ALS models.
Mechanism of Action: this compound Signaling Pathway
The therapeutic action of this compound is centered on modulating microtubule dynamics within the neuron. The following diagram illustrates this proposed mechanism.
Comparative Efficacy Data in Established ALS Models
Validation of this compound in a new model requires benchmarking against its performance in established models, such as the SOD1-G93A mouse. The following tables summarize key outcomes from studies using this model, comparing this compound to a vehicle control and the standard-of-care drug, Riluzole.
Table 1: Biomarker and Cellular Outcomes in SOD1-G93A Mice
| Parameter | Vehicle Control | Riluzole | This compound | This compound + Riluzole | Citation(s) |
| Tubulin Acetylation (Spinal Cord) | Baseline | No significant change | Significantly Increased | Significantly Increased | [1][3] |
| Lower Motor Neuron (LMN) Count | Significant Loss | Modest Protection | Increased LMNs (female mice) | N/A | [1][3] |
| Peripheral Nerve Axon Size | Reduced | Partially Restored | Ameliorated Reduction | Significantly Restored | [1][3] |
Table 2: Functional and Survival Outcomes in SOD1-G93A & FUS Mice
| Parameter | Vehicle Control | Riluzole | This compound | Citation(s) |
| Motor Function (Grip Strength) | Progressive Decline | No significant change | No significant prevention of decline | [3] |
| Body Weight | Progressive Loss | No significant change | No significant prevention of loss | [3][9] |
| Survival (FUS Model) | Baseline | N/A | Substantially Extended Lifespan | [8] |
| Neuromuscular Innervation (FUS Model) | Progressive Loss | N/A | Enhanced Innervation | [8] |
Note: Data is synthesized from multiple studies. "N/A" indicates data not available in the cited sources. The effects of this compound can be sex-dependent, as noted for LMN counts.[1][3]
Experimental Protocols for Validation
Rigorous and standardized protocols are critical for reproducible findings. The following outlines a recommended experimental workflow and methodologies for validating this compound in a new ALS animal model.
This diagram outlines the key phases of a preclinical drug validation study.
-
Animal Model:
-
Model: Specify the new ALS model (e.g., TDP-43, C9orf72, etc.).
-
Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: Confirm transgene presence via PCR. It is critical to monitor for transgene copy number, as this can significantly affect phenotype.[10]
-
Group Allocation: Assign animals to treatment cohorts in a gender-balanced and investigator-blinded manner.[10][11] A typical study may include 12-15 animals per group, per sex.[12]
-
-
Drug Formulation and Administration:
-
This compound: Formulate in chow at a concentration to achieve a target dose (e.g., 100 mg/kg/day).[8][13] This method ensures chronic, non-invasive administration.
-
Riluzole (Comparator): Administer via drinking water (e.g., 13 mg/kg/day) or oral gavage.[13]
-
Vehicle Control: Provide the same chow/water formulation without the active compound.
-
Dosing Period: Initiate treatment at a pre-symptomatic or early-symptomatic stage, as defined for the specific model, and continue until the experimental endpoint.
-
-
Functional Assessment:
-
Body Weight: Measure at least twice weekly as a general health indicator and for disease progression.[12]
-
Motor Function: Use quantitative tests like grip strength or rotarod performance, measured weekly. Establish a consistent protocol for testing to ensure reliability.[14]
-
Survival/Endpoint: Define a humane endpoint, such as the inability of the animal to right itself within 30 seconds of being placed on its side. This is the primary outcome measure for survival.[11]
-
-
Post-Mortem Analysis:
-
Tissue Collection: At endpoint, perfuse animals and collect spinal cord, brain, and peripheral nerves (e.g., sciatic nerve).
-
Western Blot: Homogenize spinal cord tissue to quantify levels of acetylated α-tubulin versus total α-tubulin. This is the primary biomarker for this compound target engagement.[3][15]
-
Immunohistochemistry: Stain sections of the lumbar spinal cord to count surviving motor neurons (e.g., using markers like NeuN or ChAT). Analyze peripheral nerves for axon morphology and integrity.[1]
-
Comparative Analysis and Decision Logic
The validation of this compound in a new model hinges on comparing its performance against key benchmarks. The goal is to determine if the compound shows not only target engagement but also a meaningful therapeutic effect.
Interpretation:
-
Successful Validation: A positive outcome requires evidence across all three domains: target engagement (increased tubulin acetylation), cellular effect (neuroprotection), and functional benefit (delayed progression or extended survival).
-
Partial Efficacy: Observing target engagement and cellular protection without a functional benefit is a common outcome in preclinical ALS studies.[1][2] This may suggest the therapeutic effect is modest, the model's disease progression is too aggressive, or that combination therapy (e.g., with Riluzole) may be required to achieve a functional benefit.[1][3]
-
Lack of Efficacy: If target engagement is not confirmed, dosing and drug delivery protocols should be re-evaluated before concluding the compound is ineffective in the model.
References
- 1. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 3. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoration of histone acetylation ameliorates disease and metabolic abnormalities in a FUS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. als.be [als.be]
- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Acy-738: A Comparative Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Acy-738, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, across various cell types. It aims to offer an objective comparison with other relevant HDAC inhibitors, supported by experimental data, to aid in research and development decisions.
I. Comparative Analysis of this compound and Alternative HDAC6 Inhibitors
This compound is distinguished by its high selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. This selectivity is a key differentiator from pan-HDAC inhibitors, potentially leading to a more favorable safety profile by avoiding the inhibition of nuclear, class I HDACs associated with broader toxicities. The primary mechanism of this compound involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This modification affects microtubule stability and function, influencing crucial cellular processes like axonal transport, cell migration, and protein quality control.
Inhibitory Activity and Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and a key alternative, Ricolinostat (ACY-1215), against various HDAC isoforms. Lower IC50 values indicate greater potency.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC6 vs. Class I HDACs |
| This compound | 1.7 | 94 | 128 | 218 | ~55-128 fold |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | ~10-12 fold |
Data synthesized from multiple preclinical studies.
Performance in Different Cell Types
The effects of this compound and its alternatives have been evaluated in a range of cell types, primarily in the contexts of oncology and neurodegenerative disease.
Cancer Cell Lines:
In hematological malignancies such as multiple myeloma and lymphoma, both this compound and Ricolinostat have demonstrated cytotoxic effects. Studies suggest that at higher concentrations (e.g., 10 µM), this compound can induce cell death in multiple myeloma cell lines comparable to pan-HDAC inhibitors. In lymphoma cell lines, Ricolinostat has been shown to reduce cell growth and increase apoptosis. A key observation is the synergistic effect of these selective HDAC6 inhibitors with other anti-cancer agents like proteasome inhibitors (e.g., bortezomib).
| Cell Type | Compound | Observed Effects |
| Multiple Myeloma | This compound | Induces cell death at higher concentrations. |
| Multiple Myeloma | Ricolinostat (ACY-1215) | Synergistic anti-myeloma activity with bortezomib, leading to ER stress and apoptosis.[1] |
| Lymphoma | Ricolinostat (ACY-1215) | Reduces cell growth and increases apoptosis, synergistic with bendamustine (B91647).[2][3] |
| Glioma | This compound & Ricolinostat | Inhibited proliferation of mouse glioma cells.[4] |
Neuronal Cell Lines:
In models of neurodegenerative diseases, this compound and other HDAC6 inhibitors like Tubastatin A are primarily investigated for their neuroprotective effects. The principal mechanism is the enhancement of α-tubulin acetylation, which is crucial for restoring impaired axonal transport, a common pathology in diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).
| Cell Type | Compound | Observed Effects |
| RN46A-B14 (serotonergic neuronal cells) | This compound (2.5 µM) | Increased α-tubulin acetylation.[5] |
| Murine Primary Neuronal Cultures | Novel non-hydroxamic acid HDAC6 inhibitors | Low toxicity and dose-dependent increase in neuronal α-tubulin acetylation.[6] |
| Mesangial Cells | This compound (5 nM) | Increased α-tubulin acetylation without significantly affecting histone H3 acetylation.[7] |
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound and its alternatives on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and/or alternative inhibitors (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Western Blot for Acetylated α-Tubulin
This protocol outlines the procedure for detecting changes in α-tubulin acetylation following treatment with HDAC6 inhibitors.
Materials:
-
Cell culture dishes
-
This compound and/or alternative inhibitors
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound or other inhibitors at desired concentrations and for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin level.
III. Visualizations of Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: this compound inhibits HDAC6, increasing α-tubulin and HSP90 acetylation.
Experimental Workflow for Comparing HDAC6 Inhibitors
Caption: Workflow for comparing the effects of different HDAC6 inhibitors.
HDAC6 Downstream Signaling Pathways
Caption: Key downstream targets and pathways regulated by HDAC6.
References
- 1. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Acy-738 vs. Pan-HDAC Inhibitors: A Comparative Guide for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for neurodegenerative diseases is continually evolving, with histone deacetylase (HDAC) inhibitors emerging as a promising class of compounds. These inhibitors modulate the acetylation of histone and non-histone proteins, thereby influencing gene expression, protein function, and cellular processes critical for neuronal health. However, the broad-spectrum activity of pan-HDAC inhibitors, while offering therapeutic benefits, is often accompanied by significant toxicity. This has spurred the development of isoform-selective inhibitors, such as the HDAC6-selective inhibitor Acy-738, which may offer a more targeted and safer approach to neuroprotection.
This guide provides an objective comparison of the selective HDAC6 inhibitor this compound and pan-HDAC inhibitors for neuroprotective applications, supported by experimental data.
Mechanism of Action: A Tale of Two Cellular Compartments
The fundamental difference between this compound and pan-HDAC inhibitors lies in their primary site of action and substrate specificity.
This compound , as a selective HDAC6 inhibitor, predominantly acts in the cytoplasm . Its primary target is α-tubulin, a key component of microtubules. By inhibiting the deacetylation of α-tubulin by HDAC6, this compound promotes microtubule stability, which is crucial for maintaining proper axonal transport of essential cargoes like mitochondria and neurotrophic factors.[1][2][3] This targeted action is believed to be a key contributor to its neuroprotective effects in various models of neurodegenerative diseases.[1][4][5][6]
Pan-HDAC inhibitors , such as Trichostatin A (TSA), Vorinostat (SAHA), and Valproic Acid (VPA), exhibit broad-spectrum activity against multiple HDAC isoforms across different classes.[7][8] Their primary mechanism of neuroprotection has been attributed to their activity in the nucleus , where they increase histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcription of genes involved in neuronal survival, neurotrophic factor signaling, and anti-apoptotic pathways.[3][7] However, their lack of specificity means they also affect a wide range of non-histone proteins in both the nucleus and cytoplasm, contributing to their therapeutic effects but also to their toxicity.[9][10]
Comparative Efficacy: Insights from Preclinical Studies
Direct head-to-head comparisons of this compound and pan-HDAC inhibitors in the same neurodegenerative model are limited. However, existing preclinical data provide valuable insights into their respective neuroprotective potential.
Quantitative Data Summary
| Inhibitor Class | Compound | Disease Model | Key Efficacy Endpoints & Results | Reference |
| Selective HDAC6 Inhibitor | This compound | Amyotrophic Lateral Sclerosis (mSOD1G93A mouse model) | - Increased microtubule acetylation in the spinal cord. - Reduced lower motor neuron degeneration in female mice. - Ameliorated reduction in peripheral nerve axon puncta size. | [4][6] |
| Alzheimer's Disease (APP/PS1 mouse model) | - Improved in vivo axonal transport. - Recovered short-term learning and memory deficits. - Elevated acetylated α-tubulin and lowered hyperphosphorylated tau. | [11][12] | ||
| Multiple Sclerosis (EAE mouse model) | - Delayed disease onset and reduced disease severity. - Increased short-term memory. | [13][14] | ||
| Pan-HDAC Inhibitor | Trichostatin A (TSA) | Oxidative Stress-Induced Neurodegeneration (in vitro) | - Protected against neuronal death at 0.66 μM. | [9] |
| Spinal Muscular Atrophy (mouse model) | - Increased SMN protein levels in a dose-dependent manner. - Modestly increased the lifespan of severely affected SMA mice. | [15] | ||
| Valproic Acid (VPA) | Parkinson's Disease (LRRK2 R1441G transgenic mice) | - Increased the number of tyrosine hydroxylase (TH) positive neurons. - Reduced activated microglia. - Improved motor and non-motor behaviors. | [4] |
Head-to-Head Comparison in Oxidative Stress
A study directly comparing a selective HDAC6 inhibitor with the pan-HDAC inhibitor Trichostatin A (TSA) in an in vitro model of oxidative stress-induced neurodegeneration provides crucial insights.[9] While both selective HDAC6 inhibition and pan-HDAC inhibition with TSA demonstrated neuroprotective effects, the study highlighted a key difference: pan-HDAC inhibition was associated with cell death at higher concentrations, a toxicity that was avoided with selective HDAC6 inhibition.[9]
Signaling Pathways
The differential mechanisms of this compound and pan-HDAC inhibitors are best visualized through their distinct signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and pan-HDAC inhibitors.
Neuronal Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate primary neurons or neuronal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or a pan-HDAC inhibitor for the desired treatment period.
-
MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16][17][18][19]
-
Formazan (B1609692) Solubilization: The viable cells' mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[16][17][19] Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[16][17][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16][17][19]
Western Blot for Acetylated α-Tubulin
This technique is used to quantify the levels of acetylated α-tubulin, a direct downstream target of HDAC6.
Detailed Steps:
-
Protein Extraction: Lyse treated and control cells or tissues in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated α-tubulin. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21][22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., total α-tubulin or GAPDH).[5][20]
In Vivo Assessment of Motor Coordination (Rotarod Test)
The rotarod test is a widely used behavioral test to assess motor coordination and balance in rodent models of neurodegenerative diseases.
Detailed Steps:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[23][24]
-
Training (Optional but Recommended): Place the mice on the rotarod at a low, constant speed for a set duration for one or more training sessions.
-
Testing: Place the mouse on the rotating rod, which gradually accelerates from a starting speed to a maximum speed over a set time (e.g., 4 to 40 rpm in 5 minutes).[23][24]
-
Data Collection: Record the latency to fall from the rod. The test is typically repeated for several trials with an inter-trial interval.[23][24]
-
Analysis: Compare the average latency to fall between different treatment groups.
Conclusion and Future Directions
The available evidence suggests that both this compound and pan-HDAC inhibitors hold promise for neuroprotection, albeit through different primary mechanisms. This compound's selective inhibition of HDAC6 in the cytoplasm offers a targeted approach to enhance microtubule stability and axonal transport, which are often impaired in neurodegenerative diseases. This selectivity appears to confer a significant advantage in terms of reduced toxicity compared to pan-HDAC inhibitors.
Pan-HDAC inhibitors, with their broad impact on gene expression, can modulate multiple pathways involved in neuronal survival and inflammation. However, this lack of specificity is a double-edged sword, as it can lead to undesirable side effects.
Future research should focus on direct, head-to-head comparative studies of this compound and pan-HDAC inhibitors in various preclinical models of neurodegeneration. Such studies are essential to definitively establish the relative efficacy and safety of these two approaches. Furthermore, a deeper understanding of the specific downstream targets of both selective and pan-HDAC inhibitors will be crucial for the development of more refined and effective neuroprotective therapies.
References
- 1. Opportunities for histone deacetylase inhibition in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetals.org [targetals.org]
- 3. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. HDAC6 inhibitor this compound shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC inhibitor trichostatin A-inhibited survival of dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylation of Microtubules Influences Their Sensitivity to Severing by Katanin in Neurons and Fibroblasts | Journal of Neuroscience [jneurosci.org]
- 17. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis [PeerJ] [peerj.com]
- 20. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACY-738 and Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Its primary cytoplasmic localization and role in regulating key cellular processes, such as protein quality control and axonal transport through the deacetylation of α-tubulin, distinguish it from other HDAC isoforms. ACY-738 is a well-characterized HDAC6 inhibitor that has been instrumental in elucidating the therapeutic potential of targeting this enzyme. However, the development of next-generation HDAC6 inhibitors with improved potency, selectivity, and pharmacokinetic properties is a key focus of current research. This guide provides an objective comparison of this compound with emerging next-generation HDAC6 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Comparative Performance of HDAC6 Inhibitors
The following tables summarize the quantitative data on the in vitro potency, selectivity, and cellular activity of this compound compared to representative next-generation HDAC6 inhibitors, EKZ-438 and T-518.
Table 1: In Vitro Inhibitory Activity (IC50) and Selectivity
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference(s) |
| This compound | 1.7 | 94 | 128 | 218 | ~55-fold | [1] |
| EKZ-438 | 12 | >100,000 | >100,000 | >100,000 | >8,500-fold | [2] |
| T-518 | 4.6 | >10,000 | >10,000 | >10,000 | >2,170-fold | [3][4] |
Table 2: Cellular and In Vivo Activity
| Compound | Key Cellular Effect | In Vivo Model | Key In Vivo Outcome | Pharmacokinetic Feature | Reference(s) |
| This compound | Increases α-tubulin acetylation | Mouse model of SLE | Decreased disease severity | Rapid plasma half-life (~12 min), good brain distribution | [1][5] |
| EKZ-438 | Reverses TDP-43 pathology | Mouse models of ALS and FTD | Improved motor function | Orally bioavailable and CNS penetrant | [2] |
| T-518 | Increases α-tubulin acetylation without affecting histone H3 acetylation | Mouse model of tauopathy | Restored axonal transport and improved cognition | Orally bioavailable and brain penetrant | [3][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the HDAC6 signaling pathway and a general workflow for inhibitor characterization.
Caption: Simplified HDAC6 signaling pathway and the effect of inhibitors.
Caption: General workflow for characterizing novel HDAC6 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison of novel inhibitors with this compound and other established compounds.
Fluorogenic HDAC6 Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC6.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a trypsin-like protease)
-
Test inhibitor (e.g., this compound, next-generation inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add the recombinant HDAC6 enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
-
Western Blot for α-Tubulin Acetylation
This cell-based assay determines the ability of an inhibitor to penetrate cells and inhibit HDAC6, leading to an increase in the acetylation of its primary substrate, α-tubulin.
-
Reagents and Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Wash cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated α-tublin signal to the total α-tubulin signal.[8][9][10]
-
In Vivo Behavioral Testing in a Mouse Model of Neurodegeneration
These assays are used to evaluate the in vivo efficacy of HDAC6 inhibitors in animal models of diseases like Alzheimer's or Parkinson's disease.
-
Morris Water Maze (for spatial learning and memory):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[1][11][12][13][14]
-
-
-
Rotarod Test (for motor coordination and balance):
Conclusion
This compound remains a valuable tool for studying the biological functions of HDAC6. However, next-generation inhibitors such as EKZ-438 and T-518 offer significant advantages in terms of selectivity. The enhanced selectivity of these newer compounds minimizes off-target effects, particularly the inhibition of Class I HDACs, which can lead to different and sometimes unwanted biological outcomes. For researchers investigating the specific roles of HDAC6 in disease, the superior selectivity of next-generation inhibitors makes them more precise pharmacological probes. Furthermore, the improved pharmacokinetic properties, including oral bioavailability and CNS penetration, of inhibitors like EKZ-438 and T-518, make them more suitable candidates for in vivo studies and potential therapeutic development. The choice between this compound and a next-generation inhibitor will ultimately depend on the specific research question, the experimental model, and the desired level of target specificity. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Gaining Insights into Neurodegenerative Disease Using the Morris Water Maze [sandiegoinstruments.com]
- 2. Highly selective HDAC6 inhibitor against neurodegenerative disease | BioWorld [bioworld.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A novel orally active HDAC6 inhibitor T-518 shows a therapeutic potential for Alzheimer's disease and tauopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific HDAC6 inhibition by this compound reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. mmpc.org [mmpc.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Acy-738 Findings in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on Acy-738, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of neurodegenerative diseases. It is designed to assist researchers in replicating and building upon these key studies by offering a comparative analysis of this compound's performance, detailed experimental protocols, and a clear visualization of its mechanism of action.
Comparative Performance of this compound in Preclinical Models
This compound has been evaluated in various animal models of neurodegenerative diseases, demonstrating promising therapeutic potential. The following tables summarize the key quantitative findings from these studies, comparing the effects of this compound treatment to control groups and, where available, other HDAC6 inhibitors.
Table 1: Amyotrophic Lateral Sclerosis (ALS) - mSOD1G93A Mouse Model
| Parameter | Control (Vehicle) | This compound Treatment | Riluzole (B1680632) + this compound | Key Findings & Citations |
| α-Tubulin Acetylation (Spinal Cord) | Baseline | Significantly Increased | Significantly Increased | Treatment with this compound, with or without riluzole, leads to a significant increase in tubulin acetylation in the spinal cord tissue[1][2][3][4]. |
| Lower Motor Neuron (LMN) Count | Degeneration Observed | Reduced LMN degeneration in female mice | N/A | This compound treatment showed a reduction in lower motor neuron loss, particularly in female mice[1][2][3][4][5]. |
| Peripheral Nerve Axon Size | Reduced | Ameliorated Reduction | Significantly Restored | This compound alone ameliorated the reduction in axon size, while co-treatment with riluzole significantly restored it[1][2][3][4][5]. |
| Motor Function (Grip Strength, Body Weight) | Decline | No Significant Difference | No Significant Difference | This compound treatment did not significantly prevent the decline in overt motor function as measured by grip strength and body weight[1][2][3][4][5]. |
Table 2: Alzheimer's Disease - APP/PS1 Mouse Model
| Parameter | Control (Vehicle) | This compound Treatment | Key Findings & Citations |
| α-Tubulin Acetylation (Cortex) | Significantly lower than Wild-Type | Significantly Elevated | This compound treatment significantly increased the levels of acetylated α-tubulin in the cortex of APP/PS1 mice[6][7]. |
| Cognitive Function (Short-term learning and memory) | Deficits Observed | Recovery of Deficits | Treatment with this compound led to a recovery of short-term learning and memory deficits[6][7]. |
| Hyperactivity | Observed | Improved | This compound treatment improved hyperactivity in the APP/PS1 mouse model[6][7]. |
| Insoluble Aβ1-42 Levels (Cortex) | Elevated | Significantly Decreased | A significant decrease in the levels of insoluble Aβ1-42 was observed following this compound treatment[6]. |
| Phosphorylated Tau (pSer262) | Elevated | Lowered Levels | This compound treatment resulted in lower levels of hyperphosphorylated tau at the Ser262 epitope[6]. |
Table 3: Multiple Sclerosis - Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Control (Vehicle) | This compound Treatment (20 mg/kg) | Key Findings & Citations |
| Disease Onset | Standard Onset | Delayed | This compound treatment delayed the onset of clinical symptoms in the EAE model[8][9][10]. |
| Disease Severity (Clinical Score) | Progressive Increase | Reduced Severity | Treatment with this compound reduced the overall severity of the disease as measured by clinical scores[8][9][10]. |
| Short-Term Memory (Cross-maze test) | No Improvement | Significantly Increased (disease severity-dependent) | This compound increased short-term memory, with the effect being more pronounced in mice with a milder disease course[8][9][10]. |
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Western Blot for Acetylated α-Tubulin
This protocol is a representative synthesis based on methodologies described in the cited literature[6][11][12][13][14].
-
Tissue Homogenization:
-
Dissect brain or spinal cord tissue on ice.
-
Homogenize the tissue in RIPA buffer (50 mM Tris, 150 mM NaCl, 1% NP40, 0.5% deoxycholate, 0.1% SDS, pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
Sonicate the homogenate briefly to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-15% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, typically at a 1:10,000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to a loading control such as total α-tubulin or GAPDH.
-
Behavioral Testing
This protocol is based on standard Y-maze procedures used in Alzheimer's research[15][16][17][18][19][20].
-
Apparatus: A three-armed maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) oriented at 120° angles to each other.
-
Procedure:
-
Place the mouse in the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (typically 5-8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a blinded observer. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of spontaneous alternation is indicative of better spatial working memory.
-
This scoring system is a standard method for assessing disease severity in the EAE model of multiple sclerosis[21][22][23][24][25][26][27][28][29].
-
0: No clinical signs of disease.
-
1: Limp tail.
-
2: Hind limb weakness (ataxia).
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
Animals are typically scored daily by an observer blinded to the treatment groups.
Immunohistochemistry for Neuron Counting
This is a generalized protocol for neuronal quantification in brain tissue sections[30][31][32][33][34].
-
Tissue Preparation:
-
Perfuse the mouse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections using a cryostat or vibratome.
-
-
Staining:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against a neuronal marker (e.g., NeuN, at a dilution recommended by the manufacturer) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained sections using a fluorescence or confocal microscope.
-
Count the number of NeuN-positive cells within a defined region of interest using image analysis software or stereological methods.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of this compound's role and the experimental process, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and improved axonal transport.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the efficacy of this compound in a preclinical neurodegeneration model.
This guide is intended to be a living document and will be updated as new research on this compound and other HDAC6 inhibitors in neurodegeneration becomes available. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.
References
- 1. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmocologic treatment with histone deacetylase 6 inhibitor (this compound) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 9. The Selective HDAC6 Inhibitor this compound Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. protocols.io [protocols.io]
- 17. scantox.com [scantox.com]
- 18. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noldus.com [noldus.com]
- 20. Class 1 Histone Deacetylases Differentially Modulate Memory and Synaptic Genes in a Spatial and Temporal Manner in Aged and APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 22. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 23. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 24. inotiv.com [inotiv.com]
- 25. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 31. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 32. researchgate.net [researchgate.net]
- 33. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 34. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
Safety Operating Guide
Safe Disposal of Acy-738: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Acy-738, a potent and selective HDAC6 inhibitor. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, a thorough understanding of its hazards is necessary. According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
Avoid creating dust when handling the solid form of this compound.[1] In case of fire, appropriate extinguishing media should be used, and personnel should wear self-contained breathing apparatus and full protective gear.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general hazardous waste management principles and the specific information available for this compound. Note: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated, sealed container lined with a chemically resistant bag.
-
Solutions containing this compound should be collected in a labeled, leak-proof liquid waste container. Do not mix with incompatible waste streams. Strong oxidizing agents are incompatible with this compound.[1]
-
-
Containerization and Labeling:
-
All waste containers must be in good condition and compatible with the chemical.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Keep waste containers tightly closed.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Summary of this compound Safety and Handling Data
| Parameter | Information | Source |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
| Storage | Store in freezer, Keep container tightly closed | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1] |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | [1] |
| First Aid: Inhalation | Remove to fresh air. Get medical attention. If not breathing, give artificial respiration. | [1] |
| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [1] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acy-738
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acy-738, a potent and selective HDAC6 inhibitor. Adherence to these procedures will minimize risk and ensure the integrity of your research.
This compound is categorized as harmful if swallowed, causing skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, ingestion, or skin contact. All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | As per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation from direct contact.[1] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator is required. | To prevent respiratory irritation from dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The product should be stored in a freezer to maintain its quality.[1]
-
Keep the container tightly closed.[1]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Avoid the formation of dust during weighing and transfer.[1]
-
Use appropriate solvents as recommended by the supplier. This compound is soluble in DMSO.[2]
3. During Use:
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[1]
-
Contaminated consumables (e.g., weigh boats, pipette tips) should be collected in a designated, sealed waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container.
-
Do not release this compound into the environment.[1]
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.
-
-
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Emergency Procedures
In the event of an emergency, such as a large spill or fire, immediate and appropriate action is necessary.
-
Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Fire: In case of a fire, use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: this compound Safe Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
